Cy5 dimethyl
Beschreibung
Eigenschaften
CAS-Nummer |
36536-22-8 |
|---|---|
Molekularformel |
C27H31IN2 |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole iodide |
InChI |
InChI=1S/C27H31N2.HI/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UANMYOBKUNUUTR-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
36536-22-8 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
48221-03-0 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,1',3,3,3',3'-hexamethylindodicarbocyanine 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide 1,1'-HIDC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cy5 Dimethyl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy5 dimethyl, a non-activated, far-red fluorescent dye. This document details its core properties, experimental applications, and protocols for its use as a crucial control reagent in fluorescence-based assays.
Core Properties of this compound
This compound is a cyanine (B1664457) dye characterized by its bright fluorescence in the far-red region of the spectrum.[1] As a non-reactive fluorophore, it is an indispensable tool for instrument calibration and for assessing background fluorescence and non-specific staining in various experimental setups.[2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₁ClN₂ | [2] |
| Molecular Weight | 419.0 g/mol | [2] |
| CAS Number | 54268-70-1 | [2] |
| Appearance | Crystalline solid | |
| Solubility | Limited in water; Soluble in organic solvents (DMF, DMSO) | [2][] |
| Storage | -20°C, protected from light | [2] |
Spectroscopic Properties
The far-red emission of this compound is particularly advantageous as it falls within a spectral range where the autofluorescence of biological specimens is minimal, leading to an improved signal-to-noise ratio.[1][5]
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [2] |
| Emission Maximum (λem) | ~662 nm | [2] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ at 646 nm | [2] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [2] |
| Recommended Laser Lines | 633 nm, 647 nm | [1] |
Experimental Applications and Protocols
The non-reactive nature of this compound makes it an ideal negative control in various fluorescence-based applications, including immunofluorescence microscopy and flow cytometry.
Application in Immunofluorescence Microscopy as a Negative Control
In immunofluorescence (IF), it is crucial to distinguish the specific fluorescent signal from background noise. This compound can be used to assess the level of non-specific binding and autofluorescence.
This protocol outlines the steps for preparing and using a this compound solution as a negative control in a typical immunofluorescence experiment.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixed and permeabilized cells or tissue sections on slides/coverslips
-
Mounting medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
Dilute the stock solution in PBS to a final concentration similar to that of your primary/secondary antibody-fluorophore conjugate. A typical starting concentration is 1-5 µg/mL. The optimal concentration should be determined empirically.
-
-
Staining Procedure for Negative Control Sample:
-
Prepare your biological sample as you would for your experimental staining (fixation, permeabilization, and blocking).
-
Instead of incubating with a primary antibody, incubate a control slide/coverslip with the this compound working solution for the same duration and at the same temperature as your primary antibody incubation.
-
Wash the sample with PBS three times for 5 minutes each to remove unbound dye.[6]
-
If you are using a fluorescently labeled secondary antibody in your experimental samples, you can also add the this compound working solution during the secondary antibody incubation step on a separate control slide to assess non-specific binding of the dye under those conditions.
-
Mount the coverslip with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the this compound-stained control sample using the same microscope settings (laser power, exposure time, gain) as your experimental samples.
-
The fluorescence intensity observed in the control sample represents the level of non-specific binding of the dye and autofluorescence of the sample. This can be used to set a baseline for background subtraction in your experimental image analysis.
-
References
- 1. Cy5 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. This compound, 54268-70-1 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to the Spectral Properties of Cy5 Dimethyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectral properties of Cy5 dimethyl, a non-activated, far-red fluorescent dye. Designed for a technical audience, this document details the photophysical characteristics, experimental protocols for their determination, and workflows for its application in research and development.
Core Spectral and Photophysical Properties
This compound is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine chain. This structure is responsible for its strong light absorption and fluorescence in the far-red region of the spectrum. As a non-reactive fluorophore, this compound is an excellent tool for instrument calibration and as a control in various fluorescence-based assays. Its limited water solubility necessitates the use of organic solvents or aqueous-organic mixtures for sample preparation.[1][2]
The key spectral properties of this compound are summarized in the table below. These values are representative and can be influenced by the solvent environment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [BroadPharm] |
| Emission Maximum (λem) | ~662 nm | [BroadPharm] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [BroadPharm] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [BroadPharm] |
| Molecular Formula | C₂₇H₃₁ClN₂ | [BroadPharm] |
| Molecular Weight | ~419.0 g/mol | [BroadPharm] |
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of this compound is essential for its effective use. The following are generalized protocols for key spectral measurements, which can be adapted for this compound.
Measurement of Absorbance and Emission Spectra
Objective: To determine the maximum excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, DMSO, or ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a dilute working solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum to avoid inner filter effects.
-
Absorbance Spectrum:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Acquire the absorbance spectrum of the this compound solution from approximately 550 nm to 750 nm.
-
The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λex.
-
Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 800 nm.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
Determination of Molar Extinction Coefficient
Objective: To calculate the molar extinction coefficient (ε) of this compound, a measure of how strongly it absorbs light at a specific wavelength.
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent from a precisely weighed stock solution.
-
Measure the absorbance of each dilution at the λex.
-
Plot absorbance versus concentration.
-
Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the resulting linear plot of absorbance vs. concentration is equal to ε.
Determination of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield (Φ) of this compound, which represents the efficiency of the fluorescence process.
Procedure:
-
Select a suitable reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).
-
Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both. The slopes of these plots are used to calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where Φ is the quantum yield and η is the refractive index of the solvent.
Visualizing Workflows and Structures
General Structure of a Cyanine Dye
The fundamental structure of cyanine dyes, including Cy5, consists of two nitrogen-containing heterocyclic rings joined by a polymethine bridge.
References
An In-Depth Technical Guide to Cy5 Dimethyl: Excitation and Emission Spectra for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Cy5 dimethyl, a widely utilized far-red fluorescent dye. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who employ fluorescence-based techniques in their work. This document details the quantitative spectral characteristics of this compound and its derivatives, outlines standardized experimental protocols for its use, and illustrates a key signaling pathway application.
Core Spectral Properties of Cy5 Dyes
This compound and its analogues are members of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and good quantum yields, particularly in the far-red region of the spectrum. This spectral range is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.[1] The key spectral properties are summarized below.
| Property | This compound | sulfo-Cyanine5 Dimethyl | Cy5 NHS Ester | Cy5.5 NHS Ester | Source |
| Excitation Maximum (λex) | 646 nm | 646 nm | 649 nm | 673 nm | [2][3] |
| Emission Maximum (λem) | 662 nm | 662 nm | 666 nm | 707 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | 271,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ | 209,000 cm⁻¹M⁻¹ | [2][3] |
| Fluorescence Quantum Yield (Φ) | 0.2 | 0.28 | 0.2 | 0.2 | [2][3] |
| Solubility | Organic Solvents (DMF, DMSO) | Water, DMF, DMSO | DMSO, DMF | DMSO, DMF, DCM | [2][3] |
Table 1: Comparative Spectral Properties of Cy5 Derivatives. This table provides a summary of the key quantitative spectral data for this compound and related, commonly used Cy5 derivatives. These values are crucial for selecting the appropriate dye and configuring instrumentation for optimal fluorescence detection.
Experimental Protocols
Accurate and reproducible results in fluorescence-based assays are critically dependent on standardized experimental protocols. This section provides detailed methodologies for measuring the spectral properties of this compound and for its application in immunofluorescence.
Protocol 1: Measurement of Excitation and Emission Spectra
This protocol outlines a general procedure for determining the fluorescence excitation and emission spectra of this compound using a fluorescence spectrophotometer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spectrophotometer-grade solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in anhydrous DMSO or DMF. Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution in the desired spectrophotometer-grade solvent to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.
-
Absorbance Spectrum Measurement: Measure the absorbance spectrum of the working solution to determine the wavelength of maximum absorbance (λabs).
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., ~662 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
The resulting spectrum will show the relative efficiency of different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
-
The resulting spectrum will show the fluorescence emission profile, with the peak corresponding to the emission maximum (λem).
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol describes a general workflow for indirect immunofluorescence using a primary antibody and a Cy5-conjugated secondary antibody to visualize a target protein in cultured cells.
Materials:
-
Cultured cells on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)
-
Primary antibody specific to the target protein
-
Cy5-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI
Procedure:
-
Cell Culture and Fixation: Culture cells to the desired confluency. Wash the cells with PBS and then fix with Fixation Buffer for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Dilute the Cy5-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS containing 0.1% Tween-20, followed by a final wash with PBS. Incubate with a nuclear counterstain like DAPI, if desired. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Cy5 and the chosen counterstain.
Visualization of a Signaling Pathway: EGFR Activation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. The initial steps of EGFR activation involve ligand binding, receptor dimerization, and subsequent autophosphorylation of the intracellular tyrosine kinase domains. This process can be visualized using fluorescently labeled ligands, such as Cy5-EGF.
References
Unveiling the Fluorescence Efficiency of Cy5 Dimethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of Cy5 dimethyl, a widely utilized far-red fluorescent dye. We provide a comprehensive overview of its fluorescence quantum yield, the factors influencing it, and detailed protocols for its measurement. This guide is designed to equip researchers with the necessary knowledge to effectively utilize Cy5 and its derivatives in their experimental workflows, particularly in the context of drug development and molecular biology.
Quantitative Analysis of Cy5 and its Derivatives' Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. It is expressed as the ratio of photons emitted to photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is highly desirable for sensitive detection in various biological assays.
The quantum yield of cyanine (B1664457) dyes, including Cy5 and its derivatives, is known to be sensitive to their local environment. Factors such as solvent polarity, viscosity, and conjugation to biomolecules can significantly alter their fluorescence efficiency. Below is a summary of reported quantum yield values for Cy5 and its related compounds under different conditions.
| Compound | Quantum Yield (Φ) | Solvent/Condition |
| This compound | 0.2 | Organic solvents/Water mixtures |
| Cy5 | 0.27 | PBS |
| Cy5 | 0.4 | Ethanol (B145695) |
| Cy5 NHS Ester | 0.2 | - |
| sulfo-Cy5 NHS Ester | 0.28 | Aqueous solutions |
| Cy5 (conjugated to IgG) | up to 0.43 | - |
| Cy5-COT | Increased by 25% compared to Cy5 | - |
| Cy5-Trolox | Decreased by 20% compared to Cy5 | - |
Note: The quantum yield of Cy5 and its derivatives can be influenced by various factors. The values presented here are based on published data and may vary depending on the specific experimental conditions.
Factors Influencing Cy5 Quantum Yield
The fluorescence quantum yield of Cy5 is not an intrinsic constant but is dynamically influenced by its molecular environment. Understanding these factors is crucial for optimizing experimental design and data interpretation.
-
Solvent Effects: The polarity and viscosity of the solvent play a significant role. For instance, the quantum yield of Cy5 is higher in ethanol (0.4) compared to PBS (0.27)[1]. Increased solvent viscosity can restrict the non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain, leading to a higher quantum yield[2][3].
-
Molecular Aggregation: Cyanine dyes are prone to aggregation, particularly in aqueous solutions, which can lead to fluorescence quenching and a decrease in quantum yield. The introduction of sulfo-groups (as in sulfo-Cy5) enhances water solubility and reduces aggregation, often resulting in improved quantum yields in aqueous buffers[4].
-
Conjugation to Biomolecules: The covalent attachment of Cy5 to biomolecules like proteins or nucleic acids can significantly impact its quantum yield[3][4]. The local environment of the dye on the biomolecule, including interactions with nearby amino acid residues or nucleotide bases, can either enhance or quench its fluorescence.
-
Presence of Quenchers: The proximity of triplet-state quenchers can influence the photostability and quantum yield of Cy5. For example, direct conjugation of cyclooctatetraene (B1213319) (COT) to Cy5 has been shown to increase its quantum yield by 25%[5].
Experimental Protocols
Accurate determination of fluorescence quantum yield is essential for characterizing fluorescent probes. The two most common methods are the comparative (or relative) method and the absolute method using an integrating sphere.
Detailed Protocol for Comparative Quantum Yield Measurement
The comparative method is a widely used technique that involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[1][6][7]
3.1.1. Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield in the same spectral region as Cy5 (e.g., Cresyl Violet)
-
Spectroscopic grade solvent (e.g., ethanol)
-
Sample of this compound
3.1.2. Experimental Workflow
Caption: Workflow for the comparative fluorescence quantum yield measurement.
3.1.3. Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of the fluorescence standard and the this compound sample in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Measure the fluorescence emission spectrum for each solution, ensuring that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The data for both should yield a linear plot. Determine the slope (gradient) of the straight line for both the standard (Grad_std) and the sample (Grad_smp).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_smp) can be calculated using the following equation: Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp / n_std)^2 Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_smp and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
-
Protocol for Protein Labeling with Cy5 NHS Ester
Cy5 NHS ester is a reactive form of the dye that readily conjugates to primary amines on proteins and other biomolecules.[8][9][10][11][12]
3.2.1. Materials
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (NaHCO3), pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction tubes
3.2.2. Experimental Workflow
Caption: Workflow for labeling a protein with Cy5 NHS ester.
3.2.3. Step-by-Step Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5). The optimal protein concentration is typically 1-10 mg/mL.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the dissolved Cy5 NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 5-10 fold molar excess of the dye.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a pre-packed G-25 column). The labeled protein will elute first.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy5 (around 650 nm). The DOL is the average number of dye molecules per protein molecule.
-
Conclusion
This technical guide provides a foundational understanding of the quantum yield of this compound and its derivatives. The provided data tables, detailed experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of life sciences and drug development. By carefully considering the factors that influence fluorescence quantum yield and employing robust measurement techniques, scientists can enhance the reliability and reproducibility of their fluorescence-based assays.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties of new cyanine dye derivatives in DNA conjugates | Fan | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. researchgate.net [researchgate.net]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. abcam.com [abcam.com]
Unveiling the Spectroscopic Signature of Cy5: A Technical Guide to the Molar Extinction Coefficient
For Immediate Release
This technical guide provides a comprehensive overview of the molar extinction coefficient of Cyanine5 (Cy5) and its derivatives, tailored for researchers, scientists, and professionals in drug development. This document delves into the quantitative spectroscopic properties of Cy5, outlines detailed experimental protocols for their determination, and presents key workflows and principles in a clear, visual format.
Introduction to Cy5 and its Spectroscopic Properties
Cyanine5 (Cy5) is a far-red fluorescent dye belonging to the cyanine (B1664457) family. Its exceptional brightness and low autofluorescence in biological samples make it a workhorse for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] A critical parameter for any fluorescent probe is its molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a particular wavelength. A high molar extinction coefficient is a key contributor to the brightness of a fluorophore.
The core structure of Cy5 inherently contains dimethyl groups on its indolenine rings. While the term "Cy5 dimethyl" is not standard nomenclature, it is used by some suppliers to denote a non-sulfonated, non-reactive form of the dye.[2] However, the vast majority of commercially available Cy5 dyes for biomolecule labeling are derivatives (such as NHS esters) of this core structure. This guide will focus on these widely characterized and utilized forms of Cy5.
Quantitative Spectroscopic Data for Cy5 and its Derivatives
The molar extinction coefficient of Cy5 is remarkably consistent across its various reactive forms, making it a reliable and well-characterized tool for quantitative studies. The data presented below has been compiled from various commercial suppliers and peer-reviewed literature.
| Dye Derivative | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Buffer |
| Cy5 | 250,000 | 649 | 667 | 0.27 | Ethanol[3][4] |
| Cy5 NHS Ester | 250,000 | 646 - 648 | 662 - 671 | 0.2 | DMSO, DMF, Water[1][5][6] |
| Sulfo-Cyanine5 NHS Ester | 250,000 - 271,000 | 646 - 651 | 662 - 670 | 0.2 - 0.28 | Aqueous buffers[7][8][9][10] |
| Cyanine 5, SE (Succiniimidyl Ester) | 250,000 | 649 | 666 | 0.2 | Not specified |
| Cyanine5.5 Dimethyl | 198,000 | 684 | 710 | 0.2 | Organic solvents[11] |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species, the path length of the light through the sample, and the molar extinction coefficient itself.
3.1 Materials and Equipment
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., ethanol, DMSO, or PBS)
-
Cy5 dye sample
3.2 Procedure
-
Prepare a Stock Solution: Accurately weigh a small amount of the Cy5 dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions with known concentrations. It is advisable to prepare at least five different concentrations to ensure the linearity of the absorbance measurements.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance of Cy5 (λmax), which is typically around 649 nm.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank" or reference).
-
Absorbance Measurement: Measure the absorbance of each of the diluted Cy5 solutions at the λmax. Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin.
-
Calculation: The molar extinction coefficient (ε) is calculated from the slope of the absorbance versus concentration graph, according to the Beer-Lambert law: A = εcl where:
-
A is the absorbance
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the concentration (mol·L⁻¹)
-
l is the path length of the cuvette (cm)
Therefore, ε = Slope / l
-
Visualizing Key Concepts and Workflows
To further elucidate the principles and applications of Cy5, the following diagrams have been generated using the DOT language.
Applications in Research and Drug Development
The high molar extinction coefficient of Cy5 makes it an invaluable tool in numerous scientific disciplines. In basic research, Cy5-labeled antibodies are routinely used for the detection of specific proteins in cells and tissues via immunofluorescence microscopy. In drug development, Cy5 can be conjugated to drug candidates to track their biodistribution and cellular uptake. Its far-red emission minimizes interference from autofluorescence in biological tissues, enabling sensitive in vivo imaging.
Conclusion
The molar extinction coefficient of Cy5 and its derivatives is a well-established and robust parameter, typically around 250,000 L·mol⁻¹·cm⁻¹. This high value, coupled with its other favorable photophysical properties, solidifies Cy5's position as a premier fluorescent dye for a multitude of applications in research and development. Accurate determination and application of this value are crucial for quantitative and reproducible fluorescence-based assays.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]
- 6. Cy5-NHS [nanocs.net]
- 7. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. E-shop - SigutLabs [sigutlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to Non-Sulfonated Cyanine Dyes
For researchers, scientists, and professionals in drug development, understanding the nuances of fluorescent probes is critical for accurate and effective experimentation. Non-sulfonated cyanine (B1664457) dyes represent a versatile class of fluorophores with widespread applications in biomolecule labeling and in vivo imaging. This technical guide provides a comprehensive overview of their core properties, detailed experimental protocols, and the logical framework for their application.
Core Properties of Non-Sulfonated Cyanine Dyes
Non-sulfonated cyanine dyes are synthetic fluorophores characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge.[1][2][3] The length of this conjugated chain is a primary determinant of the dye's absorption and emission spectra.[1][2] A key characteristic of this class of dyes is their low aqueous solubility, necessitating the use of organic co-solvents for labeling reactions in aqueous environments.[1][4][5][6] Despite this, their spectral properties are nearly identical to their water-soluble sulfonated counterparts.[1][5][6]
These dyes are prized for their high molar extinction coefficients, often exceeding 100,000 L⁻¹mol⁻¹cm⁻¹, and good quantum yields, which contribute to their bright fluorescent signals.[1][2][3] Their applications are extensive, ranging from labeling nucleic acids and proteins for techniques like PCR, microarrays, and fluorescence polarization to advanced in vivo imaging.[4] Near-infrared (NIR) emitting non-sulfonated cyanine dyes, such as Cy5, Cy5.5, and Cy7, are particularly advantageous for in vivo studies due to their ability to penetrate deep into tissues with minimal background autofluorescence.[4][7][]
Photophysical and Chemical Properties
The selection of a non-sulfonated cyanine dye is dictated by the specific requirements of the experiment, including the excitation source, detector sensitivity, and the desired spectral window. The table below summarizes the key quantitative properties of commonly used non-sulfonated cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.1-0.3 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.1-0.3 |
| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.1-0.3 |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.1-0.3 |
Note: Molar extinction coefficients and quantum yields are general ranges and can vary with the molecular environment.[3]
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful research. The following sections provide methodologies for common applications of non-sulfonated cyanine dyes.
Biomolecule Labeling Protocol
This protocol outlines the general steps for conjugating non-sulfonated cyanine dyes to proteins or nucleic acids.
Materials:
-
Non-sulfonated cyanine dye with a reactive group (e.g., NHS ester for amines, maleimide (B117702) for thiols)
-
Biomolecule to be labeled (in an appropriate buffer, e.g., PBS or bicarbonate buffer)
-
Organic co-solvent (anhydrous DMSO or DMF)
-
Purification column (e.g., gel filtration or chromatography)
Procedure:
-
Dye Preparation: Immediately before use, dissolve the non-sulfonated cyanine dye in the organic co-solvent to create a stock solution.
-
Reaction Mixture: Add the dye stock solution to the biomolecule solution. The final concentration of the organic co-solvent should be between 5-20% to ensure the dye remains dissolved.[5][6] For Cy3, Cy5, and Cy7, a 10% final co-solvent concentration is often recommended, while 15% is suggested for the '.5' derivatives.[1][6]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, or as recommended by the dye manufacturer. Protect the reaction from light.
-
Purification: Remove the unreacted dye from the labeled biomolecule using an appropriate purification method such as gel filtration, HPLC, FPLC, or ion-exchange chromatography.[1][6] Note that dialysis against aqueous buffers is generally not effective for removing unconjugated non-sulfonated dyes due to their poor water solubility.[1][6]
In Vivo Imaging Protocol for a Mouse Model
This protocol provides a framework for using non-sulfonated cyanine dye conjugates for in vivo imaging in mice.
Materials:
-
Cyanine dye-labeled molecule (e.g., antibody, peptide, or small molecule drug)
-
Anesthetic agent (e.g., isoflurane (B1672236) or sodium pentobarbital)
-
Small animal in vivo imaging system
-
SPF BALB/c nude mice (6-8 weeks old)[9]
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate method.[9] Place the animal in the imaging chamber in a prone position.[9]
-
Dye Administration: Dilute the cyanine dye conjugate in a suitable vehicle (e.g., DMSO/saline mixture) and inject it into the mouse, typically via the tail vein.[9]
-
Image Acquisition: Acquire fluorescence images at predetermined time points using the in vivo imaging system. The excitation and emission wavelengths should be set according to the specific cyanine dye being used. For instance, for Cy7, an excitation in the 700-770 nm range and a long-pass emission filter of 790 nm can be used.[9] Capture images every 5-15 minutes initially, with longer intervals for later time points to track biodistribution.[9]
-
Data Analysis: Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumors, organs).
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse and dissect the organs of interest.[9] Image the organs ex vivo to confirm the in vivo signal. For more detailed analysis, organs can be fixed in paraformaldehyde, sectioned, and imaged using fluorescence microscopy.[9]
Structure-Function Relationships and Signaling Pathways
The utility of non-sulfonated cyanine dyes in drug development and biological research often stems from their ability to be conjugated to targeting moieties, allowing for the visualization of specific biological processes.
Targeted Drug Delivery Visualization
A common application is the labeling of a drug or a targeting ligand (e.g., an antibody or peptide) to track its delivery to a specific site, such as a tumor. The cyanine dye acts as a reporter, and its fluorescence signal indicates the localization of the drug.
Toxicity and Safety Considerations
While cyanine dyes are invaluable research tools, it is important to consider their potential toxicity. Some cyanine dyes have demonstrated inherent cytotoxic effects, which can be influenced by factors such as the dye's structure, concentration, and the specific cell line being studied.[10] For instance, some heptamethine cyanine dyes have shown "dark toxicity" (toxicity in the absence of light), while others have been developed to minimize this effect.[11] The counterion paired with the cyanine dye can also modulate its toxicity.[12] In some cases, cyanine dye conjugates have exhibited selective toxicity towards cancer cells over non-cancerous cells.[10] Therefore, it is crucial to perform appropriate toxicity assays to evaluate the safety profile of any new cyanine dye-based conjugate intended for in vivo use.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 7. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Cy5 Dimethyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Cy5 dimethyl, a non-sulfonated, far-red fluorescent cyanine (B1664457) dye. Understanding the solubility of this fluorophore is critical for its effective use in various applications, including bioconjugation, fluorescence microscopy, and flow cytometry. This document outlines quantitative solubility data for closely related Cy5 derivatives, detailed experimental protocols for solubility determination, and a standard workflow for preparing this compound solutions for experimental use.
Core Concepts in this compound Solubility
This compound is characterized by its hydrophobicity due to the absence of sulfonated groups. This chemical property dictates its high solubility in polar aprotic organic solvents and limited solubility in aqueous solutions. The choice of solvent is paramount for preparing stock solutions and ensuring the dye's optimal performance in labeling reactions and other applications. Inadequate dissolution can lead to dye aggregation, reduced fluorescence quantum yield, and inconsistent experimental results.
Quantitative Solubility Data
| Compound Name | Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| Cy5 (triethylamine salt) | Ethanol, DMSO, DMF | ~30 | - |
| Cyanine 5, SE | DMSO, DMF | 75.39 | 100 |
| CY5 (Sulfo-Cyanine5) | Fresh DMSO | 100 | 152.25 |
Note: The molecular weight of this compound differs from these derivatives, which will affect the molar concentration. It is always recommended to empirically determine the solubility for a specific application.
Experimental Protocol: Spectrophotometric Determination of this compound Solubility
This protocol outlines a method for the quantitative determination of this compound solubility in an organic solvent of interest using UV-Visible spectrophotometry, based on the Beer-Lambert law.
Materials:
-
This compound powder
-
Anhydrous solvent of interest (e.g., DMSO, DMF)
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg).
-
Dissolve the powder in a known volume of the chosen organic solvent (e.g., 1 mL) to create a concentrated stock solution. Ensure complete dissolution by gentle vortexing or sonication.
-
-
Generation of a Calibration Curve:
-
Perform a series of serial dilutions of the stock solution to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of Cy5 (typically around 646 nm) using the spectrophotometer. Use the pure solvent as a blank.
-
Plot the absorbance values against the corresponding concentrations to generate a calibration curve. The relationship should be linear, following the Beer-Lambert law (A = εbc).
-
-
Preparation of Saturated Solutions:
-
To determine the solubility limit, add an excess amount of this compound powder to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Quantification of Solubilized Dye:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the solvent to a concentration that falls within the linear range of your calibration curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
Use the equation of the linear regression from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.
-
Workflows and Logical Relationships
The following diagrams illustrate key workflows related to the use of this compound, from solution preparation to a typical bioconjugation application.
Conclusion
This compound is a valuable fluorescent tool with excellent solubility in common organic solvents such as DMSO and DMF. While precise quantitative solubility values for this compound are not widely published, data from closely related compounds suggest high solubility in the range of tens of mg/mL. For researchers and drug development professionals, the provided experimental protocol for spectrophotometric solubility determination offers a reliable method to ascertain the precise solubility in their solvent of choice. The outlined workflows for solution preparation and bioconjugation provide a clear guide for the practical application of this versatile fluorophore. Adherence to these guidelines will help ensure consistent and reproducible results in a wide array of fluorescence-based assays.
The Use of Cy5 Dimethyl for Instrument Calibration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Cy5 dimethyl as a fluorescent standard for instrument calibration. Accurate and reproducible fluorescence measurements are paramount in life sciences research and drug development. Instrument calibration is a critical step in ensuring data quality and comparability across different platforms and experimental runs. This compound, a non-reactive and photostable cyanine (B1664457) dye, serves as an excellent tool for this purpose.
Introduction to this compound
This compound is a non-sulfonated cyanine dye characterized by its bright fluorescence in the far-red region of the spectrum. Its key features include high molar absorptivity, a good quantum yield, and excellent solubility in organic solvents. As a non-reactive fluorophore, it is ideal for use in control experiments and for the calibration of various fluorescence-based instruments, including fluorometers, microplate readers, and flow cytometers. Its stable fluorescence output allows for the verification of instrument linearity, sensitivity, and performance over time.
Photophysical and Chemical Properties
The performance of a fluorescent standard is dictated by its photophysical and chemical characteristics. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 649 nm | [1] |
| Emission Maximum (λem) | ~662 - 670 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [1] |
| Molecular Weight | ~419.0 g/mol | [1] |
| Solubility | Good in organic solvents (e.g., DMSO, DMF) | [2] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for accurate instrument calibration. The following sections provide step-by-step methodologies for using this compound to calibrate common laboratory instruments.
I. Preparation of this compound Stock and Working Solutions
Accurate preparation of standard solutions is the foundation of reliable instrument calibration.
Materials:
-
This compound powder
-
High-purity dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
High-purity ethanol (B145695) or phosphate-buffered saline (PBS), pH 7.4
-
Amber microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Spectrophotometer
Protocol:
-
Prepare a 1 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-purity DMSO or DMF to a final concentration of 1 mM. For example, dissolve 0.419 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution in a tightly sealed amber vial at -20°C, protected from light.
-
-
Determine the Exact Concentration of the Stock Solution:
-
Dilute an aliquot of the 1 mM stock solution in ethanol to a concentration that gives an absorbance reading between 0.5 and 1.0 at the absorbance maximum (~649 nm). A 1:100 dilution is a good starting point.
-
Measure the absorbance of the diluted solution at the λmax using a spectrophotometer.
-
Calculate the precise concentration of the stock solution using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length) (where ε is the molar extinction coefficient and the path length is typically 1 cm).
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the accurately concentration-determined stock solution in the desired assay buffer (e.g., PBS or ethanol) to create a series of working standards.
-
The concentration range of the working standards should span the expected linear range of the instrument. A typical range might be from 1 nM to 1 µM.
-
Protect the working solutions from light and use them fresh for calibration.
-
Caption: Workflow for the preparation of this compound calibration standards.
II. Calibration of a Fluorometer or Microplate Reader
This protocol describes the generation of a standard curve to calibrate the fluorescence intensity readings of a fluorometer or microplate reader.
Materials:
-
Calibrated fluorometer or microplate reader with appropriate filters or monochromators for Cy5 (Excitation: ~640 nm, Emission: ~670 nm)
-
Quartz cuvettes (for fluorometer) or black, clear-bottom 96-well plates (for plate reader)
-
This compound working standard solutions
-
Assay buffer (the same buffer used for dilutions)
Protocol:
-
Instrument Setup:
-
Turn on the instrument and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths appropriate for this compound.
-
Optimize the gain or sensitivity settings to ensure that the highest concentration standard is within the linear range of the detector and does not saturate it.
-
-
Measurement:
-
For Fluorometer:
-
Pipette the assay buffer into a cuvette to serve as a blank. Place the cuvette in the fluorometer and record the background fluorescence.
-
Sequentially measure the fluorescence intensity of each working standard, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
-
For Microplate Reader:
-
Pipette replicate wells (e.g., triplicates) of the assay buffer (blank) and each working standard into the 96-well plate.
-
Measure the fluorescence intensity of the entire plate.
-
-
-
Data Analysis:
-
Subtract the average background fluorescence (from the blank) from the fluorescence intensity of each standard.
-
Plot the background-subtracted fluorescence intensity (y-axis) against the known concentration of the this compound standards (x-axis).
-
Perform a linear regression analysis on the data points that fall within the linear range.
-
The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) represent the calibration curve for your instrument under the specific settings used. An R² value > 0.99 is desirable.
-
Caption: Experimental workflow for fluorometer or plate reader calibration.
III. Proposed Protocol for Flow Cytometer Calibration
While bead-based standards are common for flow cytometry, a soluble dye like this compound can be used to assess instrument linearity and detector sensitivity. This proposed protocol is based on general principles of flow cytometer quality control.
Materials:
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters for Cy5.
-
This compound working standard solutions (prepared in a sheath-fluid-compatible buffer like PBS).
-
Flow cytometry tubes.
-
Sheath fluid.
Protocol:
-
Instrument Setup:
-
Perform daily quality control procedures as recommended by the instrument manufacturer using standard beads.
-
Create a new experiment and select the appropriate laser and detector for Cy5 (e.g., APC or Cy5 channel).
-
Set the photomultiplier tube (PMT) voltage for the Cy5 channel to a starting value that allows for a wide dynamic range.
-
-
Measurement:
-
Run a tube containing only the assay buffer (blank) to determine the baseline electronic noise of the instrument. Adjust the threshold to exclude this noise from acquisition.
-
Sequentially run the this compound working standard solutions, from the lowest to the highest concentration.
-
Acquire a sufficient number of events for each standard to obtain a stable median fluorescence intensity (MFI) (e.g., 10,000-50,000 events).
-
Ensure that the highest concentration standard does not lead to detector saturation. If it does, lower the PMT voltage and re-run the standards.
-
-
Data Analysis:
-
For each standard, create a histogram of the fluorescence intensity in the Cy5 channel.
-
Determine the Median Fluorescence Intensity (MFI) for each concentration.
-
Plot the MFI (y-axis) against the concentration of the this compound standards (x-axis).
-
Perform a linear regression analysis to assess the linearity of the detector's response.
-
This data can be used to track the instrument's performance over time and to ensure consistency between experiments.
-
Caption: Logical flow for assessing flow cytometer performance with this compound.
Data Presentation and Interpretation
All quantitative data from the calibration experiments should be meticulously recorded and presented in a clear and organized manner. The primary output of a calibration experiment is a standard curve. The key parameters to report from the linear regression are the slope, y-intercept, and the coefficient of determination (R²).
The slope of the calibration curve is a measure of the instrument's sensitivity. A steeper slope indicates a greater change in signal for a given change in concentration. The y-intercept should be close to zero, representing the signal of the blank. The R² value indicates how well the data fit the linear model, with a value closer to 1.0 signifying a better fit.
By performing these calibrations regularly, researchers can monitor the performance of their instruments over time. A significant change in the slope or R² value may indicate a problem with the instrument, such as a failing light source or a dirty optical component.
Stability and Handling of this compound
To ensure the accuracy and reproducibility of instrument calibration, proper handling and storage of this compound are crucial.
-
Photostability: Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light. Protect stock and working solutions from light by using amber vials and minimizing exposure to ambient light during experiments.
-
Chemical Stability: this compound is generally stable in organic solvents like DMSO and DMF when stored at low temperatures. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. The stability in aqueous buffers may be lower, so it is recommended to prepare aqueous working solutions fresh for each calibration.
-
Storage: Store the solid dye and stock solutions at -20°C or lower, desiccated, and protected from light.
By following the guidelines and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can effectively utilize this compound for the calibration of their fluorescence instruments, leading to more reliable and reproducible experimental data.
References
Methodological & Application
Application Notes and Protocols for Cy5 Protein Labeling
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Cy5 fluorescent dyes for protein labeling. It is important to distinguish between two common, yet distinct, methodologies: Cy5 labeling via N-hydroxysuccinimide (NHS) ester chemistry for fluorescence-based detection, and stable isotope dimethyl labeling for quantitative mass spectrometry.
Based on commercially available kits, a "Cy5 Protein Labeling Kit" employs an amine-reactive Cy5 NHS ester to covalently attach the fluorophore to proteins. Separately, dimethyl labeling is a widely used technique in quantitative proteomics that modifies peptides (derived from proteins) for mass spectrometric analysis. A single kit combining both Cy5 fluorophore attachment and the specific reductive amination chemistry of dimethyl labeling is not a standard commercially available product.
This guide will therefore detail the principles and protocols for the standard Cy5 NHS ester protein labeling workflow and provide a comprehensive overview of the stable isotope dimethyl labeling workflow for quantitative proteomics.
Section 1: Cy5 Protein Labeling via NHS Ester Chemistry
This technique is fundamental for preparing fluorescently labeled proteins for a wide range of applications, enabling sensitive detection and visualization.
Application Notes
Principle of Reaction: The most common method for Cy5 protein labeling involves the use of a Cy5 N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester reacts with primary amines (-NH2), which are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, to form a stable, covalent amide bond.[4][2][3] The reaction is most efficient at a slightly basic pH (8.3-9.0), where the amino groups are deprotonated and thus more nucleophilic.[4][1][2] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[4][2][5][6]
Key Applications: Cy5-labeled proteins are utilized in a multitude of biological assays and techniques:[5][7]
-
Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.[2][8]
-
Flow Cytometry (FACS): Identification and quantification of specific cell populations.[5][7]
-
Western Blotting & ELISA: Sensitive detection of target proteins.[5][7]
-
Immunofluorescence (IF) & Immunohistochemistry (IHC): Staining of cells and tissues.[5][7]
-
FRET (Förster Resonance Energy Transfer): Studying molecular interactions and conformational changes.[9]
Experimental Considerations and Optimization:
-
Protein Purity and Concentration: Proteins should be of high purity and free from amine-containing stabilizers.[3] For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[10] Labeling efficiency decreases at lower protein concentrations.[10][11]
-
Reaction Buffer: A buffer with a pH between 8.3 and 8.5, such as 0.1 M sodium bicarbonate, is optimal for the labeling reaction.[1][5][6]
-
Dye-to-Protein Molar Ratio: The optimal ratio varies depending on the protein and desired degree of labeling (DOL). A starting point is often a 5:1 to 20:1 molar excess of dye to protein.[2][12] Over-labeling can lead to fluorescence quenching and may affect protein function.[7][12]
-
Purification: After the labeling reaction, it is critical to remove unconjugated "free" dye to minimize background signal.[13] Spin column chromatography is a common and efficient method for this purification.[5][7][13] Other methods include size-exclusion chromatography and dialysis.[13]
Data Presentation
Table 1: Cy5 Dye Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maximum (Ex) | ~646 - 650 nm | [5][7][14] |
| Emission Maximum (Em) | ~662 - 670 nm | [5][7][14] |
| Molecular Weight (NHS Ester) | ~667.55 g/mol | [14] |
| Recommended Storage | -20°C, protected from light | [6][14] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF |[2][5][7][14][15] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Reference |
|---|---|---|
| Protein Concentration | 2 - 10 mg/mL | [10] |
| Reaction Buffer pH | 8.3 - 9.0 | [4][1][5][6] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting point) | [2][12] |
| Reaction Time | 1 hour | [5][7][6] |
| Reaction Temperature | Room Temperature |[5][7][6] |
Experimental Protocols
Protocol 1: Cy5 Labeling of Proteins using an NHS Ester
This protocol is a general guideline for labeling approximately 1 mg of protein.
Materials:
-
Protein of interest (1 mg at 5-10 mg/mL)
-
Cy5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[5][7][6]
-
Spin Desalting Columns
-
Elution Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: a. Ensure the protein is in an amine-free buffer (e.g., PBS, MES, HEPES). b. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[5][6] c. Adjust the protein concentration to 5-10 mg/mL in a volume not exceeding 100 µL.[5][7][6]
-
Cy5 Stock Solution Preparation: a. Immediately before use, reconstitute one vial of Cy5 NHS ester with 5-10 µL of anhydrous DMSO or DMF.[5][7][6] b. Mix thoroughly by pipetting up and down until the dye is completely dissolved.[5][7][6]
-
Labeling Reaction: a. Transfer 100 µL of the prepared protein solution to a microcentrifuge tube. b. Add the reconstituted Cy5 solution to the protein solution. Mix well by pipetting.[5][7] c. Incubate the reaction for 1 hour at room temperature on a rotary shaker or mixer, protected from light.[5][7][6][11] The total reaction volume should not exceed 110 µL.[5][7]
-
Purification of Labeled Protein (Spin Column Method): a. During the incubation, prepare a spin column by snapping off the bottom closure and placing it in a collection tube. b. Centrifuge at ~1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[5][7][13] c. Equilibrate the column by adding 150-200 µL of Elution Buffer and centrifuging at 1,500 x g for 1-2 minutes. Repeat this wash step at least two more times, discarding the flow-through each time.[5][13] d. After the final wash, transfer the column to a fresh collection tube. e. Carefully load the entire labeling reaction mixture (max. 110 µL) onto the center of the resin bed.[5][7] f. Centrifuge at 1,500 x g for 2 minutes to collect the eluate. The eluate contains the purified Cy5-labeled protein. The free, unreacted dye remains in the column resin.[5][7][13]
Protocol 2: Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for Cy5, ~650 nm (A650).[13]
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the Cy5 dye's absorbance at 280 nm (approx. 0.05).[13]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration: Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 4.[13]
-
Visualizations
Caption: Workflow for Cy5 NHS Ester Protein Labeling.
Caption: Amine-Reactive Labeling Chemistry.
Section 2: Stable Isotope Dimethyl Labeling for Quantitative Proteomics
This chemical labeling strategy is designed for the accurate relative quantification of proteins using mass spectrometry. It is performed on peptides after protein extraction and enzymatic digestion.
Application Notes
Principle of Reaction: Stable isotope dimethyl labeling is based on the chemical reaction of reductive amination.[16][17] Primary amines on peptides (the N-terminus and the ε-amino group of lysine) react with formaldehyde (B43269) to form a Schiff base, which is then reduced by a reducing agent, typically sodium cyanoborohydride, to form a stable dimethylamine.[16] By using different stable isotope-labeled versions of formaldehyde (e.g., ¹³CD₂O) and/or sodium cyanoborohydride (e.g., NaBD₃CN), distinct mass tags can be added to peptide populations from different samples.[17] This allows for multiplexing (comparing multiple samples simultaneously), as peptides from each sample will have a specific mass shift, while their chromatographic behavior remains nearly identical.[18][19][20]
Key Applications:
-
Quantitative Proteomics: Comparing global protein expression levels between different biological states (e.g., treated vs. untreated, diseased vs. healthy).[17]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation and acetylation.[16][17]
-
Protein-Protein Interaction Studies: Quantifying changes in protein complexes.
Experimental Considerations:
-
Starting Material: The labeling is performed on a peptide mixture obtained after proteolytic digestion (e.g., with trypsin) of the protein samples.
-
Reagents: The use of isotopically "light" (e.g., CH₂O and NaBH₃CN) and "heavy" (e.g., CD₂O and NaBD₃CN) reagents allows for differential labeling.[16]
-
Labeling Efficiency: Dimethyl labeling is known for its high labeling efficiency (often >99%) and cost-effectiveness.[16][21]
-
Mass Spectrometry Analysis: Labeled peptide samples are mixed and analyzed by LC-MS/MS. The relative abundance of a peptide from different original samples is determined by comparing the signal intensities of its isotopic forms in the mass spectrum.[18]
Data Presentation
Table 3: Common Reagent Combinations for Multiplex Dimethyl Labeling
| Channel | Formaldehyde | Reducing Agent | Mass Shift per Amine (Da) |
|---|---|---|---|
| Light | CH₂O | NaBH₃CN | +28 |
| Intermediate | CD₂O | NaBH₃CN | +32 |
| Heavy | ¹³CD₂O | NaBD₃CN | +36 |
Experimental Protocols
Protocol 3: General Workflow for Dimethyl Labeling of Peptides
This protocol outlines the general steps for a 2-plex dimethyl labeling experiment.
Materials:
-
Lyophilized peptide samples (from trypsin-digested proteins)
-
Labeling Buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, TEAB)
-
"Light" Labeling Reagent: 4% (v/v) CH₂O in water
-
"Heavy" Labeling Reagent: 4% (v/v) CD₂O in water
-
Reducing Agent: 600 mM NaBH₃CN in water (prepare fresh)
-
Quenching Solution: (e.g., 1% ammonia (B1221849) or 5% formic acid)
Procedure:
-
Peptide Reconstitution: Reconstitute two separate peptide samples (e.g., "Control" and "Treated") in Labeling Buffer.
-
Labeling Reaction: a. To the "Control" sample, add the "Light" Labeling Reagent. b. To the "Treated" sample, add the "Heavy" Labeling Reagent. c. Immediately add the Reducing Agent to both tubes. d. Vortex and incubate at room temperature for 1 hour.
-
Quenching: Stop the reaction by adding the Quenching Solution to both tubes.
-
Sample Combination and Cleanup: a. Combine the "Light" and "Heavy" labeled samples in a 1:1 ratio. b. Acidify the mixed sample (e.g., with formic acid). c. Desalt the combined peptide mixture using a C18 StageTip or similar solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the purified, labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides and quantify the relative peak intensities of the isotopic pairs.
Visualizations
Caption: Workflow for Quantitative Proteomics using Dimethyl Labeling.
Caption: Reductive Amination Chemistry for Dimethyl Labeling.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0) | Abcam [abcam.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cy5 in Immunofluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy5 in Immunofluorescence
Cyanine (B1664457) 5 (Cy5) is a bright, far-red fluorescent dye belonging to the cyanine family. Its excitation and emission maxima are in the far-red region of the spectrum, which is advantageous for immunofluorescence applications. This spectral profile helps to minimize the interference from autofluorescence commonly found in biological samples, which is more prominent in the blue and green spectral regions. Consequently, using Cy5 often leads to a higher signal-to-noise ratio and clearer images.
It is important to distinguish between different forms of Cy5. "Cy5 dimethyl" is a non-reactive version of the dye, making it unsuitable for labeling antibodies in standard immunofluorescence protocols. Instead, it can be used for control experiments or instrument calibration. For antibody conjugation, a reactive form of the dye, such as Cy5 N-hydroxysuccinimide (NHS) ester, is required. This form readily reacts with primary amines on proteins, like the lysine (B10760008) residues on antibodies, to form a stable covalent bond.
Cy5-conjugated antibodies are compatible with various fluorescence microscopy techniques, including widefield, confocal, and super-resolution microscopy.
Data Presentation: Quantitative Properties of Cy5
The performance of Cy5 as a fluorescent label is characterized by several key quantitative parameters. It's important to note that these properties, particularly the quantum yield, can be influenced by conjugation to a biomolecule and the degree of labeling (DOL).
| Property | Value (Unconjugated Sulfo-Cy5) | Value (Antibody-Conjugated Cy5) | Notes |
| Excitation Maximum (λex) | ~646 nm[1] | ~650 nm | Can be efficiently excited by 633 nm or 647 nm laser lines. |
| Emission Maximum (λem) | ~662 nm[1] | ~670 nm | Emits in the far-red region of the spectrum. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[1] | Varies with DOL | A high extinction coefficient indicates strong light absorption. |
| Quantum Yield (Φ) | ~0.27[2] | Highly dependent on DOL | Over-labeling can lead to significant fluorescence quenching.[3] |
| Fluorescence Lifetime (τ) | ~1 ns (in solution)[4] | Can increase upon conjugation[4] | The time a molecule stays in an excited state before emitting a photon. |
Comparison with a Common Alternative Fluorophore
| Feature | Cy5 | Alexa Fluor 647 | Key Considerations |
| Relative Fluorescence | Prone to self-quenching at high DOLs[3] | Less susceptible to self-quenching, often resulting in brighter conjugates[5] | The degree of labeling is a critical factor for optimal brightness. |
| Photostability | Moderate; less resistant to photobleaching[5] | High; more photostable, allowing for longer exposure times[5] | Important for applications requiring prolonged imaging. |
Experimental Protocols
Protocol 1: Conjugation of Cy5 NHS Ester to an Antibody
This protocol outlines the steps for labeling an antibody with an amine-reactive Cy5 NHS ester.
Materials:
-
Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the Reaction Buffer. Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.
-
Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Bring the antibody solution to room temperature.
-
Add the Cy5 stock solution to the antibody solution. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point, but this should be optimized for each antibody.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a size-exclusion chromatography column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column to separate the Cy5-conjugated antibody from the unreacted dye.
-
Collect the first colored fraction, which contains the labeled antibody.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the protein concentration, correcting for the absorbance of Cy5 at 280 nm (a correction factor of 0.05 is often used for Cy5).
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 7.[6] Over-labeling can lead to fluorescence quenching.[3]
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol provides a general workflow for indirect immunofluorescence staining using a Cy5-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target antigen)
-
Cy5-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells two times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5 (e.g., excitation filter ~620-650 nm, emission filter ~660-720 nm).
-
Mandatory Visualizations
References
- 1. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Fluorescent Western Blotting Using Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy5-conjugated antibodies for fluorescent Western blotting. This technique offers significant advantages over traditional chemiluminescent methods, including high sensitivity, broad dynamic range, and the capability for multiplex detection, making it an invaluable tool for protein quantification and analysis in research and drug development.
Introduction to Cy5 in Western Blotting
Cyanine 5 (Cy5) is a fluorescent dye that emits in the far-red region of the spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm). Its use in Western blotting provides a sensitive and quantitative method for protein detection. The long emission wavelength of Cy5 minimizes autofluorescence from biological samples and blotting membranes, leading to a high signal-to-noise ratio. It is important to note that "Cy5 dimethyl" is a non-reactive form of the dye and is not suitable for labeling antibodies. Instead, reactive derivatives such as Cy5-NHS ester or Cy5 Maleimide are used for conjugation, or more commonly, commercially available Cy5-conjugated secondary antibodies are employed.
Fluorescent Western blotting with Cy5 allows for the direct detection of the fluorescent signal without the need for enzymatic reactions, which can be a source of variability in chemiluminescent detection. This direct detection is inherently more quantitative.
Key Advantages of Cy5-Based Fluorescent Western Blotting
| Feature | Advantage | Description |
| Quantitative Analysis | High linearity and broad dynamic range | The signal generated by Cy5 is directly proportional to the amount of target protein over a wide concentration range, enabling accurate quantification of protein expression levels. Studies have shown a linear response with respect to protein concentration over a 20-fold range.[1][2] |
| Multiplexing Capability | Simultaneous detection of multiple proteins | Cy5 can be combined with other spectrally distinct fluorescent dyes (e.g., Cy3, FITC) to detect multiple target proteins on the same blot. This saves time and sample, and allows for the simultaneous detection of a protein of interest and a loading control. |
| High Signal-to-Noise Ratio | Reduced background interference | The far-red emission of Cy5 minimizes autofluorescence from membranes (especially low-fluorescence PVDF) and biological samples, resulting in cleaner blots and more sensitive detection. |
| Signal Stability | Archivable blots | The fluorescent signal from Cy5 is stable over time, allowing blots to be archived and re-imaged later if necessary. |
| Photostability | Resistance to photobleaching | While all fluorophores are susceptible to photobleaching, Cy5 exhibits reasonable photostability, especially when used with anti-fade reagents. However, it is more prone to photobleaching than some other dyes like Alexa Fluor 647.[3][4] |
Experimental Workflow for Cy5 Western Blotting
The following diagram outlines the major steps involved in a typical fluorescent Western blotting experiment using a Cy5-conjugated secondary antibody.
Detailed Experimental Protocol
This protocol provides a general guideline for performing a fluorescent Western blot using a Cy5-conjugated secondary antibody. Optimization of antibody concentrations, incubation times, and blocking buffers may be necessary for specific applications.
Materials:
-
Protein samples
-
SDS-PAGE gels and running buffer
-
Low-fluorescence PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST or PBST). Note: Some antibodies may have specific blocking requirements.
-
Primary antibody specific to the target protein
-
Cy5-conjugated secondary antibody
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
Tween-20
-
Fluorescent imaging system with appropriate filters for Cy5
Procedure:
-
Protein Separation:
-
Prepare protein lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST (TBS with 0.1% Tween-20) or PBST (PBS with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST or PBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST or PBST, protected from light.
-
-
Imaging and Analysis:
-
Image the blot using a fluorescent imaging system equipped with excitation and emission filters appropriate for Cy5.
-
Quantify the band intensities using appropriate image analysis software.
-
Application Example: Analysis of the ERK1/2 Signaling Pathway
The ERK1/2 (p44/42 MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Western blotting is commonly used to assess the activation state of this pathway by detecting the phosphorylation of ERK1/2.
In a typical experiment, cells are treated with a growth factor to stimulate the pathway. Cell lysates are then prepared and subjected to Western blotting. A primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) is used, followed by a Cy5-conjugated secondary antibody. To normalize the data, the same blot can be stripped and re-probed with an antibody against total ERK1/2, or a multiplex approach can be used with a spectrally distinct fluorophore-conjugated secondary antibody for the total ERK1/2 antibody.
Troubleshooting Guide for Cy5 Western Blotting
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize the concentration of primary and/or secondary antibodies by performing a titration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Membrane autofluorescence | Use low-fluorescence PVDF membranes. Ensure the membrane is completely dry before imaging. | |
| Weak or No Signal | Low protein abundance | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |
| Photobleaching | Minimize exposure of the blot to light during incubation and imaging. Use an anti-fade mounting medium if applicable. | |
| Ozone degradation of Cy5 | Ensure good laboratory ventilation as ozone can degrade the Cy5 dye. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Secondary antibody cross-reactivity | Use cross-adsorbed secondary antibodies, especially in multiplex experiments. |
Quantitative Comparison of Cy5 and Alexa Fluor 647
While both are excellent far-red dyes, there are some performance differences to consider.
| Performance Metric | Cy5 | Alexa Fluor 647 | Key Considerations |
| Relative Brightness | Prone to self-quenching at high degrees of labeling, which can reduce fluorescence. | Less susceptible to self-quenching, often resulting in brighter conjugates.[3][4] | The degree of labeling (DOL) is a critical factor. Over-labeling with Cy5 can be counterproductive. |
| Photostability | More susceptible to photobleaching. | Significantly more resistant to photobleaching.[3][4] | For applications requiring long exposure times or repeated imaging, Alexa Fluor 647 may be a better choice. |
| Spectral Properties | Similar absorption and emission maxima to Alexa Fluor 647. | Similar absorption and emission maxima to Cy5. | Both are well-suited for the far-red channel and minimize autofluorescence. |
Conclusion
Fluorescent Western blotting with Cy5-conjugated antibodies is a powerful technique for the sensitive and quantitative detection of proteins. By understanding the principles of the methodology and optimizing the experimental conditions, researchers can obtain high-quality, reproducible data. The ability to perform multiplex analysis further enhances the utility of this method, making it an essential tool in modern biological research and drug development.
References
- 1. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
Application Notes and Protocols for Cy5 in Flow Cytometry
Introduction
Cyanine5 (Cy5) is a bright, far-red fluorescent dye extensively utilized in biological research, including flow cytometry (FACS).[1][2] Its popularity is attributed to its emission in a spectral region (far-red) where cellular autofluorescence is minimal, resulting in a high signal-to-noise ratio.[1][2] Cy5 is well-suited for excitation by common 633 nm or 647 nm lasers found in many flow cytometers.[2][3]
For applications in flow cytometry that involve the labeling of cellular components, reactive forms of the Cy5 dye are employed. A common derivative is the N-hydroxysuccinimidyl (NHS) ester of Cy5, which efficiently labels primary amines on proteins, such as antibodies, and amine-modified oligonucleotides.[1][4]
It is important to distinguish the reactive forms of Cy5 from Cy5 dimethyl . This compound is a non-reactive, non-functionalized version of the dye.[5][6] Due to its lack of a reactive group, it is not used for covalent labeling of cells or proteins for tracking purposes. Instead, its applications in a flow cytometry context are primarily for control experiments, instrument calibration, and as a reference standard, leveraging its good solubility in organic solvents and bright fluorescence.[5][6][7]
These application notes will focus on the use of the Cy5 fluorophore in flow cytometry via its reactive derivatives for common assays, while also noting the role of this compound as a control.
Quantitative Data: Photophysical and Chemical Properties of Cy5
The following table summarizes key quantitative data for the Cy5 fluorophore, which are critical for designing flow cytometry experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 646 - 651 nm | [1][6] |
| Emission Maximum (λem) | 662 - 671 nm | [1][6] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1][6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [1][6] |
| Molecular Weight (Cy5 NHS Ester) | ~753.88 g/mol | [1] |
| Reactive Group (for labeling) | N-Hydroxysuccinimide (NHS) Ester | [1][4] |
| Reactivity | Primary amines | [1][4] |
| Solubility (Cy5 NHS Ester) | Good in DMSO, DMF; Poor in water | [1][8] |
Application Notes
Immunophenotyping
Immunophenotyping by flow cytometry involves the use of fluorochrome-conjugated antibodies to identify and characterize cell populations based on their expression of specific surface or intracellular markers. Cy5-conjugated antibodies are frequently used in multicolor panels due to the dye's brightness and emission in the far-red spectrum, which helps to minimize spectral overlap with fluorophores excited by other lasers (e.g., FITC and PE excited by a 488 nm laser).
When designing a multicolor panel that includes Cy5, it is crucial to consider potential spectral spillover into neighboring detectors, such as those for APC or Alexa Fluor 647, and to prepare appropriate single-stained compensation controls.[9]
Cell Proliferation Assays (Dye Dilution)
Cell proliferation can be tracked using dye dilution assays. In this method, cells are loaded with a reactive, cell-permeant fluorescent dye, such as a Cy5 succinimidyl ester derivative. The dye covalently binds to intracellular proteins, and with each cell division, the fluorescence intensity is halved in the daughter cells. By analyzing the distribution of fluorescence intensity in the cell population by flow cytometry, one can determine the number of cell divisions that have occurred. This technique is powerful for assessing the proliferative response of specific cell subsets in a mixed population.
Use of this compound as a Control
Given that this compound is non-reactive, it can be used in several control applications:
-
Instrument Calibration: To check the performance of the far-red laser and detectors of the flow cytometer.
-
Control for Non-Specific Staining: To assess the degree of non-specific uptake of a dye by cells, helping to distinguish true signal from background.
-
Reference Standard: In experiments where a stable, non-reactive fluorophore is needed for comparison.
Experimental Protocols
Protocol 1: General Protein (e.g., Antibody) Labeling with Cy5 Succinimidyl Ester (NHS Ester)
This protocol provides a general workflow for conjugating Cy5 NHS ester to a protein, such as an antibody.
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[10]
-
Cy5 NHS Ester.[1]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]
-
0.1 M Sodium bicarbonate buffer, pH 8.5.[4]
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).
Methodology:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.[10]
-
Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, which will compete with the labeling reaction.[1][10]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
The first colored band to elute is the Cy5-conjugated protein. The second, slower-moving band is the unconjugated free dye.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (Optional):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Calculate the protein concentration and the dye-to-protein ratio using the extinction coefficients of the protein and Cy5.
-
Protocol 2: Staining Cells with Cy5-Conjugated Antibodies for Immunophenotyping
Materials:
-
Cells in suspension.
-
Cy5-conjugated antibody.
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS).
-
Unstained control cells.
-
Single-stained compensation controls (cells stained with each fluorophore used in the experiment separately).
Methodology:
-
Cell Preparation:
-
Wash cells with cold staining buffer and resuspend to a concentration of 1x10⁷ cells/mL.
-
Aliquot 100 µL of the cell suspension (1x10⁶ cells) into flow cytometry tubes.
-
-
Staining:
-
Add the predetermined optimal amount of Cy5-conjugated antibody to the appropriate tube.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Wash:
-
Add 2-3 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer. First, run the unstained and single-stained controls to set up the voltages and compensation matrix correctly.[11] Then, run the experimental samples.
-
Protocol 3: Cell Proliferation Assay using a Reactive Cy5 Dye
Materials:
-
Cells in suspension.
-
Reactive, cell-permeant Cy5 dye (e.g., Cy5 succinimidyl ester).
-
Anhydrous DMSO.
-
PBS.
-
Complete cell culture medium.
Methodology:
-
Dye Preparation:
-
Prepare a 1-5 mM stock solution of the reactive Cy5 dye in anhydrous DMSO.
-
-
Cell Labeling:
-
Wash cells twice with warm PBS.
-
Resuspend cells at 1-10 x 10⁶ cells/mL in warm PBS.
-
Add the Cy5 stock solution to the cell suspension to a final concentration of 1-10 µM. Mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching and Wash:
-
Stop the labeling reaction by adding 5 volumes of complete culture medium and incubate for 5 minutes. The serum in the medium will quench the unreacted dye.
-
Centrifuge the cells, discard the supernatant, and wash twice with complete culture medium.
-
-
Cell Culture:
-
Resuspend the labeled cells in complete culture medium and plate them under the desired experimental conditions.
-
Harvest a sample immediately after labeling (Time 0) for flow cytometry analysis.
-
-
Analysis:
-
At various time points, harvest the cells and analyze them on a flow cytometer.
-
On a histogram of Cy5 fluorescence, the Time 0 sample will show a single bright peak. With each subsequent cell division, new peaks will appear with approximately half the fluorescence intensity of the parent generation.
-
Mandatory Visualizations
Diagrams
Caption: Workflow for conjugating Cy5 NHS ester to an antibody.
Caption: Principle of cell proliferation tracking by dye dilution.
Caption: Spectral spillover of FITC into the Cy5 detector.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, 54268-70-1 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Setting Compensation Multicolor Flow [bdbiosciences.com]
Application Notes and Protocols for Cy5 Dimethyl in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy5 Dimethyl in Immunohistochemistry
This compound is a non-sulfonated, non-activated cyanine (B1664457) dye that exhibits bright fluorescence in the far-red region of the spectrum.[1][2] Its spectral properties make it a valuable tool in immunohistochemistry (IHC), particularly for multiplexing experiments where distinct spectral separation from other fluorophores is crucial.[3][4] In IHC, antibodies conjugated to fluorophores like Cy5 are used to visualize the localization and expression of specific proteins within tissue sections.[3] Cy5 is typically excited by a 633 nm helium-neon laser and its emission is collected around 670 nm.[3] This is advantageous as it minimizes autofluorescence often present in biological tissues in the lower wavelength regions of the spectrum.[3] While Cy5 is a widely used and cost-effective option, for highly quantitative or demanding imaging applications, alternative dyes such as Alexa Fluor 647 may offer superior brightness and photostability.[5][6][7][8]
Properties of this compound and Related Dyes
Understanding the spectral and photophysical properties of fluorophores is critical for designing and executing successful immunofluorescence experiments. The choice of dye can significantly impact signal intensity, photostability, and the overall quality of the imaging data.
Spectral Properties
| Property | This compound | Cy5 (general) | Alexa Fluor 647 |
| Excitation Maximum (nm) | 646[1][9] | ~649[10] | ~650 |
| Emission Maximum (nm) | 662[1][9] | ~670[10] | ~668 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 250,000[1][9] | 250,000 | 270,000 |
| Quantum Yield | 0.2[1][9] | ~0.28[10] | 0.33 |
| Reactive Form for Conjugation | N/A (non-reactive) | NHS ester, Maleimide, etc. | NHS ester, Maleimide, etc. |
Performance Characteristics in Immunofluorescence
| Characteristic | Cy5 | Alexa Fluor 647 | Notes |
| Brightness | High | Very High | Alexa Fluor 647 conjugates are generally brighter than Cy5 conjugates, especially at higher dye-to-protein ratios.[6][7][8] |
| Photostability | Moderate | High | Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[4][6][8][11] |
| Self-Quenching | Prone to self-quenching at high labeling ratios.[7][8] | Less prone to self-quenching.[7][8] | This allows for higher labeling densities on antibodies with Alexa Fluor 647, leading to brighter conjugates. |
| pH Sensitivity | Fluorescence can be pH-sensitive. | Relatively pH-insensitive.[4] | Important for maintaining consistent signal in different buffer conditions. |
| Solubility | Good in organic solvents (e.g., DMSO, DMF).[1][9] | Good in aqueous solutions. | Sulfonated versions of Cy5 have improved water solubility. |
Experimental Protocols
Protocol 1: Indirect Immunohistochemistry using a Cy5-conjugated Secondary Antibody
This protocol describes a general workflow for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections using a primary antibody followed by a Cy5-conjugated secondary antibody.
Caption: Workflow for indirect immunofluorescence staining.
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target antigen)
-
Cy5-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Humidified chamber
-
Coplin jars
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with wash buffer.
-
-
Blocking:
-
Carefully wipe around the tissue section and encircle with a hydrophobic barrier pen.
-
Add blocking buffer to cover the tissue section.
-
Incubate in a humidified chamber for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Tap off the blocking buffer from the slides and add the diluted primary antibody.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the slides with wash buffer for 3 x 5 minutes.
-
Dilute the Cy5-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to the tissue sections.
-
Incubate in a humidified chamber for 1 hour at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the slides with wash buffer for 3 x 5 minutes, protected from light.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse briefly with PBS.
-
-
Mounting and Imaging:
-
Carefully remove excess buffer and add a drop of antifade mounting medium.
-
Coverslip the slides, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
Store slides at 4°C in the dark until imaging.
-
Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~640-650 nm, Emission: ~660-670 nm) and the counterstain.
-
Protocol 2: Direct Conjugation of Cy5 NHS Ester to a Primary Antibody
This protocol outlines the procedure for covalently labeling a primary antibody with an amine-reactive Cy5 NHS ester.
Caption: Workflow for conjugating Cy5 NHS ester to an antibody.
-
Purified primary antibody (in an amine-free buffer like PBS)
-
Cy5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
-
Spectrophotometer
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS or bicarbonate buffer). If not, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer if necessary.
-
Slowly add the dissolved Cy5 NHS ester to the antibody solution while gently vortexing. A common starting point is a 10-20 fold molar excess of dye to antibody.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Alternatively, dialyze the reaction mixture against the storage buffer overnight at 4°C with several buffer changes.
-
-
Characterization (optional but recommended):
-
Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.
-
Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:
-
Protein Concentration (mg/mL) = [A₂₈₀ - (A₆₅₀ x CF)] / ε_protein
-
DOL = (A₆₅₀ x MW_protein) / (ε_dye x Protein Concentration (mg/mL))
-
Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.
-
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C, but avoid repeated freeze-thaw cycles.
-
Troubleshooting
High background and weak signals are common issues in immunohistochemistry. Here are some potential causes and solutions when working with Cy5.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration that gives a good signal-to-noise ratio. |
| Non-specific binding of the secondary antibody. | Use a secondary antibody that has been cross-adsorbed against the species of the tissue sample. Ensure adequate blocking with normal serum from the same species as the secondary antibody.[12] | |
| Insufficient blocking. | Increase the blocking incubation time or try a different blocking agent (e.g., 10% normal serum or 5% BSA).[13] | |
| Inadequate washing. | Increase the number and duration of wash steps.[14] | |
| Tissue sections dried out during staining. | Keep slides in a humidified chamber during incubations.[13] | |
| Weak or No Signal | Primary or secondary antibody concentration is too low. | Increase the antibody concentration or incubation time. |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[15] | |
| Photobleaching of Cy5. | Minimize exposure of the slides to light. Use an antifade mounting medium. Reduce laser power and exposure time during imaging.[14] | |
| Inefficient antigen retrieval. | Optimize the antigen retrieval method (heat, time, and buffer pH). | |
| Low abundance of the target protein. | Consider using a signal amplification system, such as a biotinylated secondary antibody and streptavidin-Cy5.[15] | |
| Ozone degradation of Cy5. | Perform final staining steps and imaging in a low-ozone environment if possible.[14] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. qedbio.com [qedbio.com]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, 54268-70-1 | BroadPharm [broadpharm.com]
- 10. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. High background in immunohistochemistry | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. bma.ch [bma.ch]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for Cy5 Maleimide (B117702) Dye Labeling
Introduction
Cyanine 5 (Cy5) maleimide is a thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules that contain free sulfhydryl groups, most commonly on cysteine residues.[1][2] The reaction, a Michael addition, is highly specific for thiols under mild pH conditions (6.5-7.5), forming a stable covalent thioether bond.[3][4][5] This specificity makes Cy5 maleimide an invaluable tool for site-specific labeling.
Cy5 is a bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm.[6][7] Labeling in this region of the spectrum is advantageous due to the low autofluorescence of most biological samples, leading to a higher signal-to-noise ratio.[7] Applications for Cy5-labeled biomolecules are extensive, including fluorescence microscopy, flow cytometry, Western blotting, immunohistochemistry, and the development of antibody-drug conjugates (ADCs).[4][6]
This document provides a detailed protocol for the successful conjugation of Cy5 maleimide to proteins and peptides, including methods for purification and characterization of the final conjugate.
Reaction Mechanism
The conjugation of Cy5 maleimide to a thiol-containing molecule proceeds via a Michael addition reaction. The sulfur atom of the thiol group acts as a nucleophile, attacking one of the carbon atoms in the maleimide's carbon-carbon double bond. This reaction is highly efficient and chemoselective for thiols at a pH range of 6.5 to 7.5.[4][5] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4]
Caption: Thiol-Maleimide Conjugation Reaction Mechanism.
Quantitative Data Summary
Successful labeling requires careful optimization of reaction parameters. The following tables summarize key quantitative data for planning your experiment.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| Reaction pH | 7.0 - 7.5 | Optimal for thiol selectivity. Buffers like PBS, HEPES, or MES are suitable. Avoid buffers with primary amines (Tris, Glycine).[8][9][10] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[9][11][12] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A 10:1 ratio is a good starting point. This may require optimization depending on the protein and desired DOL.[2][10][11] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is typical. More sensitive proteins may benefit from incubation at 4°C.[1][8][10] |
| Reaction Time | 1 - 2 hours or Overnight | 1-2 hours at room temperature is often sufficient. Overnight at 4°C can also be used.[2][10][13][14] |
| Reducing Agent | TCEP or DTT | Required if cysteines are in a disulfide bond. TCEP is often preferred as it doesn't need to be removed before adding the maleimide dye.[1][8][15] |
Table 2: Spectroscopic Properties of Cy5 Dye
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ at ~650 nm[7][14] |
| A₂₈₀ Correction Factor (CF) | 0.04 - 0.05[6][14] |
Table 3: Target Degree of Labeling (DOL)
| Application | Recommended DOL (moles of dye per mole of protein) | Reason |
|---|---|---|
| General Use / Microscopy | 2 - 4 | Maximizes fluorescence without significant self-quenching.[16] |
| Antibody Labeling | 3 - 7 | Provides a strong signal for detection assays.[14] |
| FRET (as acceptor) | 1 - 2 | Minimizes self-quenching and ensures a 1:1 donor-acceptor ratio is possible. |
Experimental Workflow
The overall process for Cy5 maleimide labeling can be broken down into five main stages: sample preparation, dye preparation, the conjugation reaction, purification, and finally, characterization.
Caption: General experimental workflow for Cy5 maleimide labeling.
Detailed Experimental Protocols
5.1. Materials and Reagents
-
Protein or peptide with at least one free cysteine residue.
-
Cy5 Maleimide Dye.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), MES, or HEPES buffer at pH 7.0-7.5.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Purification Supplies: Gel filtration/desalting spin columns (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO for typical antibodies).[11][13]
-
UV-Vis Spectrophotometer.
5.2. Protocol Steps
Step 1: Preparation of Protein Sample
-
Dissolve the protein or peptide in the chosen reaction buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 2-10 mg/mL.[11][14]
-
If the buffer contains interfering substances like Tris, glycine, or other primary amines, the protein must be buffer-exchanged into the appropriate reaction buffer via dialysis or a desalting column.[6][9]
-
(Optional) Reduction of Disulfide Bonds: If your protein's cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[8][10]
-
Incubate for 30-60 minutes at room temperature.[2][11] TCEP does not need to be removed before adding the maleimide dye.
-
If using DTT, it must be removed after reduction (using a desalting column) as its thiol group will react with the maleimide dye.[11]
-
Step 2: Preparation of Cy5 Maleimide Stock Solution
-
Allow the vial of Cy5 maleimide powder to warm to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO or DMF to the vial to create a 10 mM stock solution.[10][11]
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used immediately, as maleimides can hydrolyze in the presence of water.[14][17]
Step 3: Labeling Reaction
-
Add the freshly prepared Cy5 maleimide stock solution to the protein solution. A starting molar ratio of 10-20 moles of dye per mole of protein is recommended.[2]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2][10] Protect the reaction mixture from light by wrapping the tube in aluminum foil or placing it in a dark drawer.[9][14]
Step 4: Purification of the Labeled Conjugate It is critical to remove the unreacted Cy5 maleimide, as its presence can lead to high background signals in downstream applications.[16]
-
Gel Filtration / Spin Column (Recommended for speed):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Carefully load the entire reaction mixture onto the center of the resin bed.[16]
-
Centrifuge the column according to the manufacturer's instructions.
-
The purified, labeled protein will be in the eluate, while the smaller, unreacted dye molecules remain in the resin.[16]
-
-
Dialysis (For larger volumes):
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO).
-
Dialyze against a large volume of storage buffer (e.g., 1L of PBS) at 4°C.
-
Perform at least two to three buffer changes over 24-48 hours to ensure complete removal of free dye.
-
Step 5: Characterization and Calculation of Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (Aₘₐₓ for Cy5).
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
Where CF is the correction factor for Cy5 at 280 nm (~0.05).[6]
-
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate the concentration of the dye.
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
Even with a robust protocol, issues can arise. The following diagram outlines common problems and their solutions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. bachem.com [bachem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lifetein.com [lifetein.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Cy5 Labeling of Nucleic Acids: Application Notes and Protocols
Introduction
Cyanine (B1664457) 5 (Cy5) is a versatile and widely used fluorescent dye for labeling nucleic acids. As a member of the cyanine dye family, it emits in the far-red region of the spectrum, which helps to minimize autofluorescence from cellular components and other biological materials.[] This property makes Cy5 an excellent choice for a variety of sensitive applications, including fluorescence microscopy, DNA microarrays, Fluorescence In Situ Hybridization (FISH), and real-time PCR.[2][][4] Cy5 can be incorporated into DNA and RNA through various methods, including enzymatic incorporation, chemical conjugation, and direct inclusion during oligonucleotide synthesis.[][5][6] This document provides detailed protocols and application notes for the successful labeling of nucleic acids with Cy5.
Properties of Cy5 Dye
Cy5 is characterized by its high extinction coefficient, good quantum yield, and water solubility.[4][7] Its spectral properties are well-suited for standard detection instrumentation. Water-soluble versions (sulfo-Cy5) are available, which can simplify labeling procedures by eliminating the need for organic solvents and reducing dye aggregation.[]
Table 1: Key Properties of Cy5 Dye
| Property | Value | References |
| Alternate Name | Indodicarbocyanine | [5] |
| Excitation Maximum (λmax) | ~646-650 nm | [4][5] |
| Emission Maximum (λem) | ~662-670 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹ M⁻¹ | [5][7] |
| Quantum Yield | High | [2][7] |
| Reactive Forms | NHS ester, Phosphoramidite (B1245037), Labeled dNTPs/NTPs | [][5][6] |
| Solubility | Water-soluble (especially sulfonated forms) | [][4] |
Nucleic Acid Labeling Strategies
There are three primary strategies for labeling nucleic acids with Cy5: enzymatic labeling, post-synthetic chemical labeling, and incorporation during solid-phase synthesis. The choice of method depends on the type of nucleic acid (DNA, RNA, oligonucleotide), the desired label position (5'-end, 3'-end, internal), and the specific application.
Caption: Overview of primary Cy5 nucleic acid labeling strategies.
Table 2: Comparison of Cy5 Labeling Methods
| Method | Principle | Advantages | Disadvantages | Primary Applications |
| Enzymatic Labeling | Polymerases or ligases incorporate Cy5-modified nucleotides into the nucleic acid strand.[2][8] | Can label long DNA/RNA fragments; high incorporation rates possible.[7] | Labeling density can be difficult to control; enzymes may have reduced efficiency with modified nucleotides. | FISH probes, microarrays, Northern/Southern blots.[2][9] |
| Post-Synthetic Chemical Labeling | A reactive Cy5 dye (e.g., NHS ester) is covalently attached to a pre-synthesized, functionalized nucleic acid.[5] | Site-specific labeling is possible; good for short oligonucleotides.[] | Requires pre-functionalized nucleic acids; may require multi-step reactions and purification.[5] | FRET probes, custom-labeled oligos for imaging.[][5] |
| During Solid-Phase Synthesis | A Cy5 phosphoramidite is directly incorporated into the oligonucleotide chain during automated synthesis.[6] | Precise, site-specific internal or terminal labeling; highly pure product.[10] | Limited to synthetic oligonucleotides; can be more expensive for routine synthesis. | Real-time PCR probes (TaqMan, Molecular Beacons), FRET.[4][6] |
Experimental Protocols
Protocol 1: Enzymatic Labeling of DNA with Cy5 via Nick Translation
This protocol is suitable for labeling double-stranded DNA fragments for applications like FISH or microarrays.[2][7] It uses DNase I to create nicks and DNA Polymerase I to incorporate Cy5-dUTP while repairing the nicks.[7]
Caption: Experimental workflow for Cy5 DNA labeling via nick translation.
Materials:
-
Double-stranded DNA template (1 µg)
-
Cy5 Nick Translation Labeling Kit (e.g., from Jena Bioscience) containing:
-
Nuclease-free water
-
DNA purification kit (e.g., silica-membrane spin columns) or reagents for ethanol (B145695) precipitation[2]
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
On ice, combine the following in a microcentrifuge tube:
-
1 µg of dsDNA template
-
5 µL of 10x NT Labeling Buffer
-
5 µL of Cy5 NT Labeling Mix
-
1 µL of Enzyme Mix
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Mix gently by pipetting and centrifuge briefly to collect the contents.
-
Incubate the reaction at 15°C for 90 minutes. For smaller fragments, the incubation time can be extended.[2]
-
Stop the reaction by adding 5 µL of Stop Buffer.[2]
-
Purify the Cy5-labeled DNA using a spin column purification kit according to the manufacturer's instructions or by ethanol precipitation to remove unincorporated nucleotides.[2]
-
Elute the purified probe in an appropriate buffer (e.g., TE buffer or nuclease-free water).
-
Determine the concentration and labeling efficiency of the probe (see section on Quantification).
-
Store the labeled probe at -20°C, protected from light.[5]
Protocol 2: Post-Synthetic Labeling of Amine-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide containing a primary amine modification with a Cy5 NHS-ester.[5] This method allows for precise labeling at the 5', 3', or an internal position.
Caption: Workflow for post-synthetic labeling with Cy5 NHS-ester.
Materials:
-
Amine-modified oligonucleotide (e.g., 1 OD in nuclease-free water)
-
Cy5 NHS-ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Carbonate buffer, pH 9.0 (freshly prepared)[11]
-
Purification system (e.g., HPLC, gel filtration columns)[5]
Procedure:
-
Resuspend the amine-modified oligonucleotide in 0.1 M carbonate buffer (pH 9.0).[11]
-
Immediately before use, prepare a stock solution of Cy5 NHS-ester in anhydrous DMSO. NHS-esters are moisture-sensitive.
-
Add a 10-20 fold molar excess of the reactive Cy5 dye to the oligonucleotide solution.
-
Mix well and incubate for 1-2 hours at room temperature in the dark.[11]
-
Purify the labeled oligonucleotide to remove unreacted dye. Dual HPLC purification is highly recommended for high-purity applications.[5]
-
After purification, evaporate the solvent and resuspend the labeled oligonucleotide in a suitable storage buffer.
-
Determine the final concentration and labeling efficiency.
-
Store the labeled oligonucleotide at -20°C or below, protected from light.[5]
Quantification of Labeling Efficiency
The efficiency of labeling can be determined spectrophotometrically by measuring the absorbance of the nucleic acid at 260 nm (A₂₆₀) and the absorbance of the Cy5 dye at its maximum (~650 nm, A₆₅₀).[2][7]
Calculation Steps:
-
Measure Absorbance: Measure the absorbance of the purified, labeled nucleic acid solution at 260 nm and 650 nm.
-
Correct A₂₆₀ for Dye Contribution: The Cy5 dye also absorbs light at 260 nm. This contribution must be subtracted to get the true absorbance of the nucleic acid.[7]
-
Calculate Molar Concentrations:
-
Calculate Degree of Labeling (DOL) or Dye-to-Base Ratio: This indicates the number of dye molecules incorporated per 1000 bases.
-
DOL = (Adye x εbase) / (Abase x εdye)
-
A simpler ratio of moles of dye per mole of oligo can also be calculated. A nucleotide-to-dye ratio can be calculated as (28.5 * A₂₆₀) / A₆₅₀ for some protocols.[11]
-
Applications of Cy5-Labeled Nucleic Acids
-
Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are used to detect specific DNA or RNA sequences within cells and tissues, offering high sensitivity and low background.[2][4]
-
DNA Microarrays: Labeled cDNA or cRNA is hybridized to microarrays to measure gene expression levels. The far-red emission of Cy5 is ideal for multi-color experiments, often paired with Cy3.[12][13][14]
-
Real-Time PCR: Cy5 is used as a reporter dye in various probe-based qPCR applications, such as TaqMan probes and Molecular Beacons, for sensitive quantification of nucleic acids.[4]
-
Fluorescence Resonance Energy Transfer (FRET): Cy5 often serves as the acceptor fluorophore in FRET pairs (e.g., with Cy3 as the donor) to study molecular interactions and conformational changes in nucleic acids.[5][15]
-
Electrophoretic Mobility Shift Assays (EMSA): Labeled probes allow for the fluorescent detection of protein-nucleic acid interactions without the need for radioactivity.[8][9]
-
Live-Cell Imaging: The far-red emission of Cy5 reduces cellular autofluorescence, enabling real-time tracking of RNA localization and dynamics within living cells.[]
References
- 2. Cy5 NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
- 4. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 5. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pCp-Cy5, Fluorescent Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ccr.cancer.gov [ccr.cancer.gov]
- 12. DNA Microarrays for Identifying Fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Near-Infrared Cyanine Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo studies, offering significant advantages over imaging with visible light.[1][2] The use of fluorophores that absorb and emit light in the NIR window (typically 700-1700 nm) allows for deeper tissue penetration and reduced background autofluorescence, leading to a higher signal-to-background ratio.[1] Cyanine (B1664457) dyes are a prominent class of organic fluorophores widely utilized for NIR in vivo imaging due to their high extinction coefficients, good fluorescence quantum yields, and structural versatility that allows for conjugation to targeting moieties.[3] This document provides detailed application notes and experimental protocols for the use of NIR cyanine dyes in preclinical in vivo imaging.
Physicochemical Properties and Advantages
Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of this chain dictates the absorption and emission wavelengths, with longer chains resulting in longer wavelengths.[4] This tunability allows for the development of dyes across the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows.[5][6]
Key Advantages of NIR Cyanine Dyes:
-
Deep Tissue Penetration: NIR light is less absorbed and scattered by biological tissues, enabling imaging of deeper structures.[1]
-
Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR region, resulting in high signal-to-noise ratios.[1]
-
High Molar Absorptivity: Cyanine dyes have high extinction coefficients, leading to bright fluorescence signals.[3]
-
Versatility: The chemical structure of cyanine dyes can be readily modified to improve aqueous solubility, alter pharmacokinetic profiles, and conjugate to targeting ligands such as antibodies and peptides.[3][4]
Quantitative Data of Common NIR Cyanine Dyes
The selection of an appropriate NIR cyanine dye is critical for successful in vivo imaging. The following table summarizes the key quantitative data for several commonly used cyanine dyes.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features & Applications |
| Indocyanine Green (ICG) | ~780 | ~820 | Low in aqueous solution | FDA-approved; used for angiography, sentinel lymph node mapping, and tumor imaging.[1][7][8] |
| IR-780 | ~780 | ~810 | Not specified | Preferential accumulation in cancer cells, enabling tumor imaging without specific targeting ligands.[4] |
| IR-820 | ~820 | ~845 | Not specified | Used in targeted probes for high-sensitivity in vivo imaging.[5][9] |
| IRDye800CW | ~774 | ~790 | ~0.12 (in methanol) | Commonly used for conjugation to antibodies and other targeting molecules for specific tumor imaging.[4] |
| Cy5 | ~649 | ~670 | ~0.28 | Used in NIR-I imaging, often for cellular and superficial tissue imaging.[10] |
| Cy5.5 | ~675 | ~694 | ~0.23 | Improved NIR properties over Cy5 for in vivo applications.[4][10] |
| Cy7 | ~743 | ~767 | ~0.12 | Commonly used for in vivo imaging due to its emission in the NIR-I window.[10] |
Note: Quantum yields can vary significantly based on the solvent, conjugation status, and local environment.
Experimental Protocols
General Workflow for In Vivo NIR Fluorescence Imaging
The following diagram illustrates a typical workflow for in vivo imaging experiments using NIR cyanine dyes.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. macsenlab.com [macsenlab.com]
- 9. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cy5 Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio in experiments utilizing the Cy5 fluorescent dye.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Cy5 experiments that can lead to a poor signal-to-noise ratio, categorized by the primary problem: high background fluorescence and weak or no signal.
High Background Fluorescence
High background fluorescence can obscure the specific signal from your target, making data interpretation difficult. Below are common causes and their solutions.
Question 1: What are the primary sources of high background when using Cy5?
High background fluorescence in Cy5 experiments can originate from several sources:
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, such as NADH, collagen, and elastin.[1][2] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[1][3]
-
Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets through hydrophobic, ionic, or other non-covalent interactions.[1][4] Fc receptors on certain cells (e.g., macrophages) can also bind non-specifically to the Fc region of antibodies.[1]
-
Suboptimal Protocol: Issues such as inadequate blocking, excessive antibody concentrations, and insufficient washing can all contribute to high background.[1][5][6]
-
Instrument and Imaging Parameters: Incorrectly set detector gain, exposure time, or the use of inappropriate filter sets can increase the perceived background.[1]
Question 2: How can I identify the source of my high background?
A systematic approach with proper controls is essential. Include the following controls in your experiment:
-
Unstained Sample: This will reveal the level of endogenous autofluorescence in your sample.[1][7]
-
Secondary Antibody Only: This control helps to identify non-specific binding of the secondary antibody.[6]
-
Isotype Control: Using a primary antibody of the same isotype that does not target your protein of interest can help determine non-specific binding of the primary antibody.
Question 3: How can I reduce autofluorescence?
Several methods can be employed to minimize autofluorescence:
-
Use Far-Red Dyes: Autofluorescence is often more prominent in the blue to green spectral regions (350–550 nm).[2] Using a far-red dye like Cy5, which emits in the red to far-red region (620–750 nm), can help avoid this issue.[2][3]
-
Chemical Treatment: Treating samples with a fresh solution of sodium borohydride (B1222165) (1 mg/mL in PBS) can reduce aldehyde-induced autofluorescence.[2][5] Other quenching agents like Sudan Black B and Eriochrome black T can also be effective.[3]
-
Optimize Fixation: Use the lowest effective concentration and shortest duration for aldehyde-based fixation.[1][3] Alternatively, consider using organic solvents like cold methanol (B129727) or acetone (B3395972) for fixation, which may produce less autofluorescence, though their effect on the target epitope must be validated.[1][2]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.[3]
Question 4: How do I optimize my staining protocol to reduce non-specific binding?
-
Antibody Titration: It is crucial to determine the optimal concentration for both primary and secondary antibodies.[1][4][7] Start with the manufacturer's recommended dilution and perform a dilution series to find the concentration that maximizes the specific signal while minimizing background.[1][8]
-
Blocking: Use an appropriate blocking buffer to saturate non-specific binding sites before antibody incubation.[1][7] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[9]
-
Washing: Increase the number and/or duration of washing steps after antibody incubations to effectively remove unbound antibodies.[5][6] Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific interactions.[5][6][7]
Weak or No Cy5 Signal
A faint or absent signal can be equally problematic, making it difficult to detect and quantify the target.
Question 5: My Cy5 signal is very weak. What are the common causes?
Several factors can lead to a weak or non-existent Cy5 signal:
-
Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[5][10]
-
Ozone Degradation: Cy5 is highly sensitive to environmental ozone, which can rapidly degrade the dye.[5][11]
-
Suboptimal Antibody Staining: An inefficient staining protocol, including improper fixation and permeabilization (for intracellular targets), can result in a weak signal.[5]
-
Incorrect Filter Sets: Mismatched excitation and emission filters will lead to poor signal detection.[5][7]
-
Low Target Expression: The target protein may be present at very low levels in your sample.[7]
Question 6: How can I prevent photobleaching of Cy5?
-
Use Anti-fade Mounting Media: These media contain reagents like n-propyl gallate that protect the sample from photobleaching.[5][12]
-
Minimize Light Exposure: Reduce the time your sample is exposed to the excitation light.[5]
-
Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) in your imaging buffer, as acidic conditions can decrease the photostability of cyanine (B1664457) dyes.[10]
-
Use Photostabilizing Agents: Additives like Trolox or cyclooctatetraene (B1213319) (COT) can be included in the imaging buffer to reduce photobleaching.[5][13]
Question 7: How can I enhance a weak Cy5 signal?
-
Signal Amplification: For targets with low expression, consider using a signal amplification technique like Tyramide Signal Amplification (TSA).[14][15][16] TSA uses horseradish peroxidase (HRP) to catalyze the deposition of multiple fluorophore-labeled tyramide molecules at the site of the target, significantly amplifying the signal.[14][16]
-
Indirect Immunofluorescence: Using a primary antibody followed by a Cy5-labeled secondary antibody can amplify the signal compared to a directly conjugated primary antibody.[7][17]
-
Optimize Imaging Settings: Ensure you are using the correct laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.[7] Increasing the detector gain can also amplify the signal, but be aware that this can also increase noise.[10]
Data and Protocols
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | Start with 1 µg/mL or manufacturer's suggestion, then titrate (e.g., 1:100 to 1:1000). | [8][18] |
| Secondary Antibody Dilution | Typically 1-10 µg/mL; a starting dilution of 1:1000 is common. | [8] |
| Blocking Buffer | 1-5% BSA or 5-10% normal serum in PBS with 0.1% Triton X-100. | [9] |
| Cy5 Excitation Wavelength | ~633 nm or 647 nm | [7][10] |
| Cy5 Emission Wavelength | ~670 nm | [19] |
| Cy5 Filter Set Example 1 | Excitation: 590-650 nm; Dichroic: 660 nm; Emission: 663-738 nm | [19] |
| Cy5 Filter Set Example 2 | Excitation: 628 nm; Dichroic: 660 nm; Emission: 692 nm | [20] |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash cells three times with PBS for 5 minutes each.[5]
-
Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.[5]
-
Blocking: Incubate in blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[5]
-
Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.[5]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody to its optimal concentration in blocking buffer and incubate for 1 hour at room temperature, protected from light.[1][5]
-
Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[1][5]
-
Mounting: Mount coverslips using an anti-fade mounting medium.
Protocol 2: Autofluorescence Reduction with Sodium Borohydride
-
After fixation and washing, prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10 minutes at room temperature.[5]
-
Repeat the incubation with fresh sodium borohydride solution two more times for a total of three 10-minute washes.[5]
-
Proceed with the standard immunofluorescence staining protocol, starting from the blocking step.
Visual Guides
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Troubleshooting workflow for weak or no Cy5 signal.
Caption: Relationship between signal, noise, and signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. emsdiasum.com [emsdiasum.com]
- 13. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. apexbt.com [apexbt.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. news-medical.net [news-medical.net]
- 18. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 19. Red Excitation: Cy5 HYQ (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 20. Cy5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
Technical Support Center: Optimizing Cy5 Staining Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background signals in experiments utilizing Cy5 fluorescent dyes.
Troubleshooting Guides
Guide 1: Systematic Approach to Reducing High Background in Immunofluorescence
High background fluorescence can obscure specific signals, leading to inaccurate results. This guide provides a step-by-step approach to identifying and mitigating the common causes of high background in immunofluorescence (IF) experiments involving Cy5.
Step 1: Identify the Source of the High Background
To effectively troubleshoot, it's crucial to first determine the origin of the unwanted signal. This can be achieved by using appropriate controls.
-
Unstained Control: An unstained sample imaged under the same conditions as your stained samples will reveal the level of autofluorescence inherent in your cells or tissue.[1]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps identify non-specific binding of the Cy5-conjugated secondary antibody.[1]
By comparing the fluorescence intensity of these controls to your fully stained sample, you can pinpoint the primary contributor to the high background.
Step 2: Address Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological structures such as mitochondria, lysosomes, collagen, and elastin.[1] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[1]
-
Quenching: After fixation, treat samples with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS or a glycine-based buffer.[1]
-
Alternative Fixatives: Consider using organic solvents like cold methanol (B129727) or acetone (B3395972) for fixation, which may result in lower autofluorescence.[1]
-
Spectral Separation: Cy5 emits in the far-red spectrum, where autofluorescence is typically lower than in the blue or green channels.[2]
Step 3: Optimize Blocking and Washing Steps
Inadequate blocking and washing are common culprits for high background.
-
Blocking Buffers: Use a blocking buffer appropriate for your sample type. Common options include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody. For experiments with immune cells like macrophages, specialized commercial blocking buffers can be effective.[1]
-
Washing: Increase the number and duration of wash steps after antibody incubations. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific interactions.
Step 4: Titrate Antibody Concentrations
Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.[1]
-
Titration: Perform a dilution series for both your primary and Cy5-conjugated secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background. A good starting point is the manufacturer's recommended dilution.[1]
Step 5: Control Imaging Parameters
High detector gain or long exposure times can amplify background noise.
-
Optimization: Adjust the gain and exposure settings on your microscope to achieve a good signal-to-noise ratio.
Below is a troubleshooting workflow to systematically address high background fluorescence.
FAQs: Reducing High Background with Cy5
Q1: What are the most common causes of high background signal with Cy5?
High background with Cy5 can stem from several factors:
-
Autofluorescence: Tissues and cells naturally fluoresce, which can interfere with the desired signal.[1]
-
Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets.[1]
-
Hydrophobic interactions: Cy5 is a hydrophobic molecule and can non-specifically bind to cellular components.[3]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites.[1]
-
Insufficient washing: Failure to remove unbound antibodies.[1]
-
High antibody concentrations: Using too much primary or secondary antibody.[1]
Q2: How can I reduce autofluorescence in my samples?
Several methods can help reduce autofluorescence:
-
Chemical Quenching: Treat aldehyde-fixed samples with quenching agents like sodium borohydride or glycine.[1]
-
Alternative Fixatives: Use fixatives such as cold methanol or acetone, which tend to cause less autofluorescence than aldehyde-based fixatives.[1]
-
Use the Far-Red Spectrum: Autofluorescence is generally less intense in the far-red region of the spectrum where Cy5 emits.[2]
-
Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources.
Q3: What is the best blocking buffer for Cy5 experiments?
The optimal blocking buffer depends on the sample type and the antibodies used.
-
General Purpose: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) in PBS or TBS.[1]
-
Immunofluorescence: 5-10% normal serum from the species in which the secondary antibody was raised is highly effective at preventing non-specific binding of the secondary antibody.
-
Problematic Tissues: For tissues with high non-specific binding, commercial blocking buffers with proprietary formulations may provide better results.
-
Flow Cytometry with Immune Cells: Due to the known issue of cyanine (B1664457) dyes binding to monocytes and macrophages, specialized commercial blocking buffers are available to address this specific interaction.[1][4]
Q4: Can the Cy5 dye itself cause high background?
Yes, the Cy5 dye has hydrophobic properties and can bind non-specifically to certain cellular structures.[3] Additionally, Cy5 has been reported to bind to immune cells like monocytes and macrophages, potentially through interactions with Fc receptors.[4][5] Using specialized blocking buffers can help mitigate this issue.[4]
The diagram below illustrates the mechanism of non-specific Cy5 binding and how specialized blockers can prevent it.
Q5: How do I properly wash my samples to reduce background?
Thorough washing is critical.
-
Frequency and Duration: Perform at least three washes of 5-10 minutes each after primary and secondary antibody incubations.
-
Buffer Composition: Use a buffered saline solution like PBS or TBS. Adding a non-ionic detergent, such as 0.05-0.1% Tween-20, to your wash buffer helps to disrupt weak, non-specific interactions.
-
Agitation: Gentle agitation on a rocker or shaker during washing can improve efficiency.
Data Presentation
Table 1: Comparison of Common Blocking Agents for Immunofluorescence
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS[1] | Inexpensive, readily available, generally effective for reducing non-specific protein interactions. | Can sometimes contain endogenous immunoglobulins that may cross-react with secondary antibodies. | General immunofluorescence applications. |
| Normal Serum | 5-10% in PBS/TBS | Highly effective at blocking non-specific binding of secondary antibodies from the same species. | Must be from the same species as the secondary antibody, which can be a limitation. | Indirect immunofluorescence where the secondary antibody species is known. |
| Commercial IF Blockers | Varies by manufacturer | Optimized formulations for low background and high signal-to-noise; often contain detergents and other components to enhance blocking. | More expensive than BSA or serum. | Troubleshooting high background; when a standardized, high-performance blocker is needed. |
| Specialized Cyanine Dye Blockers | Varies by manufacturer | Specifically designed to reduce the non-specific binding of cyanine dyes like Cy5 to cells such as monocytes and macrophages.[1][4] | May not be necessary for all sample types. | Flow cytometry and immunofluorescence experiments involving immune cells. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with Cy5
This protocol provides a general guideline for immunofluorescent staining of cultured cells. Optimization may be required for specific cell types and target antigens.
-
Cell Preparation:
-
Grow cells on sterile glass coverslips to 60-80% confluency.
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer. Protect from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.[1]
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.[1]
-
Wash twice with PBS for 5 minutes each to remove residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope equipped with appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).
-
Protocol 2: Western Blotting with Cy5-conjugated Secondary Antibodies
This protocol outlines the basic steps for performing a Western blot using a Cy5-conjugated secondary antibody for detection.
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in the blocking buffer. Protect from light.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST, protected from light.
-
-
Imaging:
-
Image the blot using a fluorescence imaging system with the appropriate laser and emission filter for Cy5.
-
The logical relationship for a successful immunofluorescence experiment is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. oraclebio.com [oraclebio.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Weak or No Cy-5 Signal
Welcome to the technical support center for troubleshooting issues related to the cyanine (B1664457) 5 (Cy5) fluorophore. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to weak or no Cy5 signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent Cy5 signal?
A weak or absent Cy5 signal can stem from several factors, broadly categorized as issues with the dye itself, problems with the experimental protocol, or improper instrument settings. Key areas to investigate include:
-
Dye Integrity and Storage: Improper storage can lead to the degradation of the Cy5 dye.[1][2][3]
-
Experimental Protocol: Suboptimal steps in your protocol, such as antibody concentrations, incubation times, and washing steps, can significantly impact signal strength.[4][5][6][7]
-
Photobleaching: Cy5, like many fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.[8][9]
-
Fixation and Permeabilization: The methods used for cell or tissue fixation and permeabilization can affect both the antigenicity of the target and the fluorescence of Cy5.[10][11][12]
-
Instrument and Imaging Settings: Incorrect microscope or cytometer settings, such as laser power, filter sets, and detector gain, can lead to poor signal detection.[4][13][14]
Q2: How should I properly store my Cy5-conjugated reagents?
Proper storage is crucial for maintaining the fluorescence of Cy5. Here are some general guidelines:
-
Temperature: Store Cy5 dye and its conjugates at -20°C or -80°C as recommended by the manufacturer.[1][2][3]
-
Light Protection: Cy5 is light-sensitive. Always store it in the dark and protect it from light during experiments.[5][6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the fluorophore and any conjugated antibodies, it is best to aliquot reagents into smaller, single-use volumes.[1][15]
-
Solvent: If the dye is in a solvent like DMSO, ensure the solvent is of high quality and moisture-free, as moisture can reduce solubility.[1]
Q3: My Cy5 signal is fading quickly during imaging. What can I do to prevent photobleaching?
Photobleaching is a common issue with fluorescence microscopy. To minimize its effects:
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent.[4][6][16]
-
Minimize Light Exposure: Limit the sample's exposure to the excitation light. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.
-
Optimize Imaging Settings: Use the lowest laser power that still provides a detectable signal and a sensitive camera to reduce the required exposure time.
-
Oxygen Scavenging Systems: For single-molecule studies, specialized oxygen scavenging systems can be employed to extend the life of the fluorophore.[8]
Q4: I am not seeing any signal in my immunofluorescence experiment. How can I troubleshoot this?
A lack of signal in immunofluorescence can be due to a variety of factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Guides
Guide 1: Weak or No Signal in Immunofluorescence
This guide provides a step-by-step approach to diagnosing and resolving issues with weak or no Cy5 signal in immunofluorescence experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyanine 5 NHS ester tetrafluoroborate | Fluorescent Dye | 1263093-76-0 | Invivochem [invivochem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. biotium.com [biotium.com]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Quantitative intracellular retention of delivered RNAs through optimized cell fixation and immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 12. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. emsdiasum.com [emsdiasum.com]
Frequently Asked Questions (FAQs)
Welcome to the Technical Support Center for Cy5 fluorescence. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the pH sensitivity of Cy5 and its conjugates.
Q1: What is the optimal pH for Cy5 fluorescence intensity?
A1: The fluorescence intensity of the Cy5 dye is largely independent of pH across a broad range.[1][2][3] Studies have demonstrated that the fluorescence of Cy5 and its sulfonated versions remains nearly constant, with minimal variation (within 5%), in a pH range of 3.5 to 8.3.[1] Some sources indicate this stability extends from pH 3 to 10.[3][4] Therefore, for most applications, maintaining a pH within this range will ensure stable fluorescence.
Q2: Does the optimal pH for fluorescence differ from the optimal pH for labeling with Cy5?
A2: Yes, the optimal conditions for fluorescence and labeling are different. While Cy5's fluorescence is stable across a wide pH range, the optimal pH for labeling proteins with Cy5 NHS (N-hydroxysuccinimide) esters is between 8.2 and 8.5.[1][5] This specific pH is necessary to deprotonate primary amino groups (like those on lysine (B10760008) residues) on the protein, making them reactive with the NHS ester. A pH higher than this can lead to the hydrolysis of the NHS ester, rendering it inactive.[1][5]
Q3: Can the local environment of the Cy5 molecule affect its fluorescence, even if the bulk solution pH is optimal?
A3: Yes, the immediate chemical environment can influence Cy5's fluorescence.[1] For instance, when conjugated to DNA, the fluorescence of Cy5 can be more sensitive to the local nucleotide sequence than to the overall pH of the solution.[1] Similarly, the way Cy5 is conjugated to a biomolecule and the degree of labeling (DOL) can impact its fluorescence characteristics.[2]
Q4: Are there specific Cy5 derivatives that are designed to be pH-sensitive?
A4: While standard Cy5 is known for its pH stability, specialized derivatives have been synthesized to act as pH-responsive fluorescent probes.[1] These probes are engineered so that their fluorescence intensity changes in a predictable manner with variations in pH.
Troubleshooting Guide
This section addresses common problems you might encounter related to Cy5 fluorescence.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Labeling pH | Ensure that the pH of your protein solution during labeling was between 8.2 and 8.5 to facilitate efficient conjugation.[5] |
| Low Degree of Labeling (DOL) | Increase the molar excess of the Cy5 dye during the labeling reaction or extend the reaction time. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an antifade reagent in your mounting medium. For some cyanine (B1664457) dyes, maintaining a slightly basic imaging buffer (around pH 7.5) can improve photostability.[6] |
| Fluorescence Quenching | Overlabeling can cause self-quenching.[5] Reduce the dye-to-protein ratio in your labeling reaction. Also, ensure there are no quenching agents present in your buffer. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your imaging system are appropriate for Cy5 (Ex: ~650 nm, Em: ~670 nm).[7] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess Unconjugated Dye | Ensure the purification process after labeling effectively removes all free Cy5 dye.[5] |
| Nonspecific Binding | If using a Cy5-labeled antibody, you may need to optimize your blocking and washing steps to reduce nonspecific binding. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are free from fluorescent contaminants. |
Data Presentation
Table 1: pH Stability of Cy5 Fluorescence
| pH Range | Fluorescence Intensity Variation | Reference |
| 3.5 - 8.3 | Nearly constant (within 5%) | [1] |
| 3 - 10 | Generally insensitive | [3][4] |
| 4 - 10 | Relatively insensitive | [2] |
Table 2: Optimal pH for Different Cy5 Procedures
| Procedure | Optimal pH Range | Rationale |
| Fluorescence Measurement | 3.0 - 10.0 | Cy5 fluorescence is stable in this range. |
| Protein Labeling (NHS Ester) | 8.2 - 8.5 | Balances reactivity of primary amines with stability of the NHS ester.[1][5] |
Experimental Protocols
Protocol: Determining the pH Stability of a Cy5 Conjugate
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10. For example, use 0.1 M sodium citrate (B86180) for pH 3-6, 0.1 M sodium phosphate (B84403) for pH 6-8, and 0.1 M glycine-NaOH for pH 9-10.[4]
-
Sample Preparation: Dilute your Cy5-conjugated molecule to a consistent concentration in each of the prepared buffers.
-
Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence intensity of each sample. Use an excitation wavelength appropriate for Cy5 (e.g., 650 nm) and record the emission spectrum, noting the intensity at the emission maximum (around 670 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of pH to visualize the stability of your Cy5 conjugate across the tested range.
Visualizations
Caption: Troubleshooting workflow for suboptimal Cy5 fluorescence signal.
Caption: Relationship between pH and Cy5 fluorescence versus labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
Technical Support Center: Optimizing Cy5 Brightness with Mounting Media
For researchers, scientists, and drug development professionals utilizing Cy5 in fluorescence microscopy, achieving a bright and stable signal is paramount for generating high-quality, reproducible data. The choice of mounting medium plays a critical role in preserving and enhancing the fluorescence of Cy5. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of mounting media on Cy5 brightness.
Frequently Asked Questions (FAQs)
Q1: Why is my Cy5 signal weak or fading quickly?
A weak or rapidly fading Cy5 signal can be attributed to several factors, with photobleaching being a primary culprit. Cy5 is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1] Additionally, environmental factors like ozone can degrade the Cy5 dye, leading to a significant loss of fluorescence.[1] The mounting medium itself can also contribute to a weak signal if it is not optimized for Cy5.
Q2: How does the mounting medium affect Cy5 brightness and stability?
The mounting medium influences Cy5 fluorescence in several ways:
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Antifade Reagents: Mounting media containing antifade reagents, also known as anti-photobleaching agents, are crucial for protecting Cy5 from photobleaching.[1] These reagents are typically free-radical scavengers that reduce the rate of photochemical damage to the fluorophore.[2]
-
Refractive Index (RI): The refractive index of the mounting medium should ideally match that of the microscope objective's immersion medium (e.g., oil, RI ≈ 1.515) to minimize spherical aberration and maximize light collection, which in turn enhances signal brightness.[3][4] Glycerol-based mounting media with a high concentration of glycerol (B35011) (e.g., 90%) can increase the refractive index and improve image brightness.[4]
-
pH: The pH of the mounting medium can influence the fluorescence intensity of some fluorophores. For cyanine (B1664457) dyes like Cy5, a slightly alkaline pH of around 8.0 is often recommended to optimize brightness.[1]
-
Chemical Environment: Certain components in mounting media can negatively impact Cy5. For instance, p-phenylenediamine (B122844) (PPD), a common antifade reagent, can react with and degrade cyanine dyes.[3]
Q3: What are the best antifade reagents for Cy5?
Common and effective antifade reagents for Cy5 include:
-
n-Propyl Gallate (NPG): A widely used antioxidant that effectively reduces the fading of various fluorophores, including Cy5.[5]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another popular and effective antifade agent.[6]
-
Oxygen Scavenging Systems: Some commercial mounting media utilize enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) to minimize oxygen-mediated photobleaching.
Q4: Should I use a commercial or a homemade mounting medium?
Both commercial and homemade mounting media can be effective.
-
Commercial Media: Offer convenience, lot-to-lot consistency, and are often optimized for specific applications and fluorophores. Popular choices include the ProLong and VECTASHIELD series.
-
Homemade Media: Can be a cost-effective alternative and allow for customization of the formulation. A common recipe involves a glycerol/PBS base with an added antifade reagent like n-propyl gallate or DABCO.[4][7]
Q5: Can the mounting medium cause background fluorescence?
Yes, some mounting media can contribute to background fluorescence, which can obscure the specific Cy5 signal.[1] To minimize this, it is advisable to use a mounting medium with low intrinsic fluorescence. Also, avoid mounting media containing fluorescent counterstains like DAPI if they are not required for the experiment, as their broad emission spectra can sometimes bleed into the Cy5 channel.
Troubleshooting Guide
This guide addresses common issues related to Cy5 brightness and the choice of mounting medium.
Issue 1: Weak or No Cy5 Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Photobleaching | Use a fresh mounting medium containing an effective antifade reagent like n-propyl gallate or DABCO. Minimize the exposure of the sample to the excitation light by reducing laser power and exposure time.[1] |
| Ozone Degradation | Work in an environment with low ozone levels. If possible, use an ozone-controlled chamber for the final steps of the experiment, including mounting and imaging.[1] |
| Incompatible Antifade Reagent | Avoid mounting media containing p-phenylenediamine (PPD), as it can degrade Cy5.[3] |
| Suboptimal pH of Mounting Medium | Ensure the pH of your mounting medium is around 8.0 for optimal Cy5 fluorescence.[1] |
| Refractive Index Mismatch | Use a mounting medium with a high refractive index, ideally close to that of the immersion oil (≈1.515). High glycerol content (e.g., 90%) in aqueous media can help.[4] |
| Incorrect Mounting Procedure | Ensure the mounting medium completely covers the specimen and that no air bubbles are trapped under the coverslip. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Autofluorescent Mounting Medium | Use a commercially available low-fluorescence mounting medium or prepare a homemade version using high-purity reagents. |
| Unnecessary Fluorescent Components | Avoid mounting media containing fluorescent counterstains (e.g., DAPI) if not needed for your analysis. |
| Suboptimal Antibody Concentrations | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies. |
Quantitative Data on Mounting Media Components and Cy5 Stability
Table 1: Effect of Antifade Reagents on Fluorophore Photostability
| Antifade Reagent | Fluorophore(s) Tested | Observation | Reference |
| n-Propyl Gallate | Tetramethylrhodamine, Fluorescein (B123965) | Reduced the rate of fluorescence fading by a factor of 10. | [5] |
| p-Phenylenediamine (PPD) | Fluorescein isothiocyanate (FITC) | Effectively retards fading but can also reduce initial fluorescence intensity. | |
| Covalently Linked Stabilizers (COT, NBA, Trolox) | Cy5 | Dramatically enhanced photostability. | [8] |
Table 2: Environmental Factors Affecting Cy5 Fluorescence
| Factor | Condition | Effect on Cy5 | Reference |
| Ozone | 15 ppb for 30 min | 30% reduction in intensity | [1] |
| Ozone | 30 ppb for 150 min | 89% reduction in intensity | [1] |
| Mounting Environment | Non-polar plastic media (e.g., DPX) | Brighter signal compared to aqueous media. | [9] |
| Proximity to Silver Nanoparticles | Tethered to silver island films | Increased quantum yield and photostability. | [10][11] |
Table 3: Refractive Indices of Common Mounting Media Components and Media
| Component/Medium | Refractive Index (RI) | Reference |
| Water | ~1.33 | [3] |
| Glycerol | ~1.47 | [3] |
| Immersion Oil | ~1.515 | [3] |
| VECTASHIELD | 1.454 | [12] |
| ProLong Gold | 1.390–1.460 (curing dependent) | [12] |
| Fluoromount-G | 1.400 | [12] |
| Mowiol | 1.410–1.490 | [12] |
Key Experimental Protocols
Protocol 1: Preparation of a Homemade Antifade Mounting Medium
This protocol describes the preparation of a simple and effective glycerol-based mounting medium with n-propyl gallate as the antifade agent.
Materials:
-
Glycerol (high purity, e.g., ACS grade)
-
Phosphate-Buffered Saline (PBS), 10X solution
-
n-Propyl Gallate (NPG)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMF or DMSO.
-
In a separate container, mix 9 parts of glycerol with 1 part of 10X PBS.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture while stirring vigorously.
-
Adjust the pH to 8.0 using NaOH if necessary.
-
Store the mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Evaluating the Performance of Different Mounting Media
This protocol provides a workflow for comparing the effectiveness of different mounting media in preserving Cy5 fluorescence.
Materials:
-
Cy5-labeled biological sample (e.g., cells or tissue sections)
-
Different mounting media to be tested
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable Cy5 filter set and a digital camera
Procedure:
-
Prepare multiple identical slides of your Cy5-stained sample.
-
Mount each slide with a different mounting medium according to the manufacturer's instructions or standard laboratory protocols.
-
Image the slides immediately after mounting using identical microscope settings (e.g., laser power, exposure time, gain).
-
Acquire an initial image (time 0).
-
Continuously expose a specific region of interest to the excitation light and acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes).
-
Quantify the fluorescence intensity of the same region of interest in each image over time.
-
Plot the normalized fluorescence intensity against time for each mounting medium to compare their photostability. The initial brightness can be compared from the images taken at time 0.
Visualizations
Caption: Troubleshooting workflow for a weak or fading Cy5 signal.
Caption: Experimental workflow for comparing mounting media performance.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. unige.ch [unige.ch]
- 4. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 5. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoro-Gel with DABCO™, Mounting Medium [scienceservices.eu]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. Enhanced Fluorescence of Cy5-Labeled DNA Tethered to Silver Island Films: Fluorescence Images and Time-Resolved Studies Using Single-Molecule Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Comparison of mounting media. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Cyanine-5 (Cy5)
Welcome to the technical support center for Cyanine-5 (Cy5) dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving Cy5, with a particular focus on preventing its aggregation in solution.
Troubleshooting Guide: Cy5 Aggregation
Q1: My Cy5-labeled protein/oligonucleotide shows significantly lower fluorescence than expected. What could be the cause?
A1: A common reason for low fluorescence is the aggregation of Cy5 molecules. Cy5 has a propensity to form non-fluorescent H-aggregates, especially in aqueous solutions and at high labeling densities.[1][2][3] This phenomenon is driven by the hydrophobic nature of the Cy5 molecule.[3] When Cy5 molecules stack together, they can undergo self-quenching, where the excited state energy is lost as heat rather than emitted as light.
Another potential issue could be the degradation of the dye, although Cy5 is generally photostable.[1] Also, ensure your imaging settings and filters are appropriate for Cy5's excitation and emission maxima (approximately 650 nm and 670 nm, respectively).
Q2: I observe a blue-shifted shoulder peak in the absorbance spectrum of my Cy5 conjugate. What does this indicate?
A2: The appearance of a blue-shifted shoulder peak in the absorbance spectrum of a Cy5 conjugate is a classic indicator of H-aggregate formation.[1][4] This peak represents the energy absorbed by the aggregated dye molecules, which, as mentioned, does not typically result in fluorescence.[1]
Q3: How can I prevent Cy5 aggregation when preparing my stock solutions and during labeling reactions?
A3: Preventing aggregation starts with proper handling of the dye. Here are several strategies:
-
Use an Organic Co-Solvent: Non-sulfonated Cy5 has poor water solubility.[5] It is recommended to first dissolve the dye in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to your aqueous reaction buffer.[2][5][6]
-
Optimize pH: For labeling reactions with NHS esters, a pH of 8.3-8.5 is optimal.[7] For maleimide (B117702) reactions with thiols, a pH of 7.0-7.5 is recommended.[8] Maintaining the correct pH ensures efficient conjugation and can help minimize aggregation.
-
Control Labeling Ratios: High degrees of labeling (DOL) can increase the likelihood of aggregation and self-quenching. It is crucial to optimize the molar ratio of dye to your biomolecule.[9]
-
Consider Sulfonated Cy5: Using a sulfonated version of Cy5 can significantly improve its water solubility and reduce its tendency to aggregate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve and store Cy5 NHS ester and Cy5 maleimide?
A1: For both Cy5 NHS ester and maleimide, it is best to prepare a fresh stock solution in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL immediately before use.[6] Unused stock solutions can be stored at -20°C for a few weeks, but repeated freeze-thaw cycles should be avoided. Always protect dye solutions from light.
Q2: What buffer conditions are recommended for labeling with Cy5?
A2: For Cy5 NHS ester labeling of primary amines (e.g., on lysine (B10760008) residues), use an amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer.[7] Avoid buffers containing primary amines like Tris. For Cy5 maleimide labeling of thiols (e.g., on cysteine residues), a buffer with a pH of 7.0-7.5, such as PBS, HEPES, or Tris, is suitable.[8]
Q3: Are there alternative fluorescent dyes to Cy5 that are less prone to aggregation?
A3: Yes, several alternatives to Cy5 offer improved brightness, photostability, and reduced aggregation and self-quenching. Alexa Fluor 647 is a widely recognized superior alternative that is significantly brighter and more photostable than Cy5.[1][9][10] Other excellent alternatives include DyLight 650, iFluor 647, and ATTO 647N.[10][11][12]
Quantitative Data
The following table summarizes the key photophysical properties of Cy5 and its common alternatives. Brightness is calculated as the product of the extinction coefficient and the quantum yield.
| Feature | Cy5 | Alexa Fluor 647 | Atto 647N | DyLight 650 | iFluor 647 |
| Excitation Max (nm) | ~650 | ~650 | ~644 | ~652 | ~650 |
| Emission Max (nm) | ~670 | ~668 | ~669 | ~670 | ~670 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~150,000 | ~250,000 | ~250,000 |
| Quantum Yield | ~0.27 | ~0.33 | ~0.65 | Not readily available | Not readily available |
| Brightness (relative) | 1.00 | 1.32 | 1.44 | - | - |
| Photostability | Moderate | High | High | High | High |
| Tendency for Aggregation | High | Low | Low | Low | Low |
Note: Values are compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Dissolving and Storing Cy5 NHS Ester
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening.
-
Prepare a stock solution by dissolving the dye in anhydrous DMSO or amine-free DMF to a concentration of 10 mg/mL.[6][7]
-
Vortex the solution until the dye is completely dissolved.
-
Use the stock solution immediately for labeling reactions.
-
For short-term storage, aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture, for up to two weeks.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: Labeling a Protein with Cy5 Maleimide
-
Protein Preparation: Dissolve the protein containing a free thiol group in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[13][8] If the protein contains disulfide bonds, they must be reduced first using a reducing agent like TCEP.
-
Dye Preparation: Prepare a 10 mM stock solution of Cy5 maleimide in anhydrous DMSO or DMF immediately before use.[14]
-
Labeling Reaction: Add the Cy5 maleimide stock solution to the protein solution at a 10-20 fold molar excess of dye to protein.[8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using gel filtration (e.g., Sephadex G-25) or dialysis.[14]
Protocol 3: Labeling Amine-Modified Oligonucleotides with Cy5 NHS Ester
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water.
-
Buffering: Add 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to the oligonucleotide solution.
-
Dye Preparation: Prepare a fresh stock solution of Cy5 NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the dye stock solution to the oligonucleotide solution. The optimal dye-to-oligo molar ratio should be determined empirically but a 2-5 fold excess is a good starting point. Incubate for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide using ethanol (B145695) precipitation or a suitable chromatography method (e.g., HPLC) to remove unreacted dye.[15]
Visualizing Cy5 Aggregation and Solutions
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. acebiolab.com [acebiolab.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. genecopoeia.com [genecopoeia.com]
Technical Support Center: Post-Labeling Purification of Cy5 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unbound Cy5 dye from proteins, antibodies, and other biomolecules following conjugation reactions. Accurate removal of free dye is critical for downstream applications to prevent high background signals and ensure data reliability.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound Cy5 dye after a labeling reaction?
A1: The presence of unconjugated or hydrolyzed Cy5 dye can lead to several experimental issues, including high background fluorescence, inaccurate determination of the degree of labeling (DOL), and non-specific signals in sensitive downstream applications like fluorescence microscopy, flow cytometry, and FRET-based assays.[1] Therefore, its removal is a critical step to ensure the quality and reliability of your results.
Q2: What are the most common methods for removing free Cy5 dye?
A2: The most widely used methods leverage the size difference between the labeled protein (larger) and the free dye (smaller).[1] These techniques include:
-
Gel Filtration Chromatography / Size-Exclusion Chromatography (SEC): This method separates molecules based on their size as they pass through a column packed with a porous resin.[1][2]
-
Spin Columns: These are a rapid form of gel filtration, ideal for small sample volumes, where centrifugation is used to pass the sample through the resin.[1][3]
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, free dye molecules to diffuse out into a larger volume of buffer.[1]
-
Ultrafiltration (Spin Filters): Similar to dialysis, this method uses a membrane with a defined MWCO but employs centrifugal force to separate the larger labeled protein from the smaller unbound dye.[4][5]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size and stability of your protein, the required level of purity, the sample volume, and the available laboratory equipment.[1] For instance, spin columns are fast and suitable for small volumes, while SEC offers higher resolution.[1] Dialysis is cost-effective but can be time-consuming and may lead to sample dilution.[1][6]
Q4: Can I use ethanol (B145695) precipitation to remove unbound Cy5 dye?
A4: Ethanol precipitation is a method primarily used to purify and concentrate nucleic acids (DNA and RNA) and some polysaccharides from aqueous solutions.[7][8] While it can precipitate proteins, its efficiency for removing small molecule dyes like Cy5 from protein solutions is not as well-established or commonly recommended as size-based separation methods. The co-precipitation of the dye with the protein can be a concern.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in downstream applications. | Incomplete removal of unbound Cy5 dye. | * Repeat the purification step (e.g., pass the sample through a second spin column).[9] * For dialysis, increase the dialysis time and the frequency of buffer changes.[1] * Consider using a purification method with higher resolution, such as size-exclusion chromatography (SEC).[1] |
| Low recovery of the labeled protein after purification. | * The protein may be sticking to the purification column or membrane. * For spin columns, the centrifugation speed or time may be incorrect. * For dialysis, the chosen molecular weight cut-off (MWCO) of the membrane may be too large. | * Ensure the use of low-binding materials for columns and membranes.[4] * Follow the manufacturer's protocol for centrifugation speed and time. * Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your protein but large enough to allow the free dye to pass through. |
| The purified conjugate still contains traces of free dye. | * The capacity of the purification column may have been exceeded. * The labeling reaction may have resulted in a very high concentration of free dye, making separation difficult.[9] | * Ensure you are not overloading the purification column; refer to the manufacturer's instructions for capacity limits. * Optimize the labeling reaction to reduce the initial amount of excess dye.[9] * Perform a second purification step to remove any remaining traces of free dye.[9] |
| Over-labeling of the protein, leading to precipitation or altered function. | The molar ratio of Cy5 dye to the protein in the labeling reaction was too high.[1] | * Reduce the molar excess of the Cy5 dye in the labeling reaction. * Aim for a lower degree of labeling (DOL), typically in the range of 2-4 for antibodies.[1] |
Data Presentation: Comparison of Purification Methods
| Method | Principle | Typical Processing Time | Sample Volume | Protein Recovery | Advantages | Disadvantages |
| Spin Columns / Gel Filtration | Size-based separation | 5-15 minutes[10] | Small to medium (µL to mL)[3] | >90%[4] | Fast, efficient removal of small molecules.[3][11] | Can be single-use, potential for some sample dilution. |
| Size-Exclusion Chromatography (SEC) | High-resolution size-based separation | 30-60 minutes | Variable (analytical to preparative scale) | High | High resolution, can be automated. | Requires a chromatography system, more complex setup. |
| Dialysis | Diffusion across a semi-permeable membrane | 16-24 hours or longer[12] | Wide range (µL to L) | High | Cost-effective, simple setup.[1] | Time-consuming, significant sample dilution, potential for sample loss.[1][6] |
| Ultrafiltration (Spin Filters) | Size-based separation via centrifugation through a membrane | 15-30 minutes | Small to medium (µL to mL) | >90%[4][5] | Rapid, can also concentrate the sample.[4] | Potential for membrane clogging, protein can sometimes stick to the membrane.[6] |
Experimental Protocols
Protocol 1: Unbound Cy5 Dye Removal Using a Spin Column (Gel Filtration)
This protocol is a general guideline and should be adapted based on the specific spin column manufacturer's instructions.
Materials:
-
Cy5-labeled protein solution
-
Spin column (e.g., Zeba™ Dye and Biotin Removal Spin Columns[3][11], G-50 Gel Filtration Dye Terminator Removal Columns[10])
-
Equilibration buffer (e.g., PBS)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the spin column's bottom closure and place it in a collection tube.
-
Centrifuge the column to remove the storage buffer.[13]
-
-
Equilibration:
-
Add the equilibration buffer to the top of the resin bed.
-
Centrifuge to pass the buffer through the column. Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer of choice.[1]
-
-
Sample Loading:
-
Place the equilibrated spin column into a new, clean collection tube.
-
Slowly apply your Cy5-labeled protein sample to the center of the resin bed.[13]
-
-
Elution:
-
Collection:
-
The purified, labeled protein will be in the eluate in the collection tube. The unbound Cy5 dye remains trapped in the resin.[1]
-
Protocol 2: Unbound Cy5 Dye Removal Using Dialysis
Materials:
-
Cy5-labeled protein solution
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (e.g., PBS), a large volume is required
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
-
Sample Loading:
-
Carefully load your Cy5-labeled protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing or cassette.
-
-
Dialysis:
-
Place the sealed dialysis unit into a beaker containing a large volume of dialysis buffer (typically 100-1000 times the sample volume).
-
Place the beaker on a stir plate and add a stir bar to the buffer (not inside the dialysis unit) to ensure continuous mixing.
-
-
Buffer Exchange:
-
Allow dialysis to proceed for several hours (e.g., 2-4 hours) at room temperature or 4°C.
-
Change the dialysis buffer completely. Repeat the buffer exchange at least 2-3 times over a period of 16-24 hours to ensure complete removal of the unbound dye.[12]
-
-
Sample Recovery:
-
Carefully remove the dialysis unit from the buffer.
-
Recover your purified, labeled protein from the tubing or cassette.
-
Visualizations
Caption: General workflow for protein labeling with Cy5 and subsequent purification.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Zeba™ Dye and Biotin Removal Spin Columns and Filter Plates, 0.5–10 mL 5カラム | Contact Us [thermofisher.com]
- 4. cytodiagnostics-us.com [cytodiagnostics-us.com]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 8. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. froggabio.com [froggabio.com]
- 11. Thermo Scientific™ Zeba™ Dye and Biotin Removal Spin Columns and Filter Plates, 0.5–10 mL | Fisher Scientific [fishersci.ca]
- 12. repligen.com [repligen.com]
- 13. assets.fishersci.com [assets.fishersci.com]
interference of Tris or glycine buffers in Cy5 conjugation
Welcome to the technical support center for Cy5 conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Cy5 labeling experiments, with a specific focus on interference from Tris and glycine (B1666218) buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Cy5 conjugation efficiency low?
A1: Low conjugation efficiency is a common issue that can arise from several factors. One of the most frequent causes is the presence of primary amine-containing substances in your reaction buffer, such as Tris or glycine.[1] These compounds compete with the primary amines on your target molecule (e.g., protein, antibody) for the Cy5-NHS ester, thereby reducing the labeling efficiency.[2][3] Other potential causes include incorrect buffer pH (the optimal range is typically 7.2-8.5), hydrolysis of the Cy5-NHS ester due to moisture, or suboptimal concentrations of your target molecule or the Cy5 reagent.[1][4]
Q2: Can I perform Cy5 conjugation in a Tris or glycine buffer?
A2: It is strongly recommended to avoid Tris and glycine buffers for Cy5 conjugation.[5] Both Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will react with the N-hydroxysuccinimide (NHS) ester of Cy5, effectively quenching the labeling of your target molecule.[2][6] For successful conjugation, it is essential to use an amine-free buffer system.
Q3: What are the recommended buffers for Cy5 conjugation?
A3: Amine-free buffers are essential for efficient Cy5 conjugation. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[1][2] It is also crucial to ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5 to facilitate the reaction between the Cy5-NHS ester and the primary amines on your target molecule.[4][7]
Q4: My protein is in a Tris buffer. What should I do before Cy5 conjugation?
A4: If your protein is in a Tris-containing buffer, you must perform a buffer exchange to an amine-free buffer before initiating the Cy5 conjugation.[8] Common methods for buffer exchange include dialysis, desalting columns (size-exclusion chromatography), and ultrafiltration/diafiltration.[9][10] A detailed protocol for buffer exchange using a desalting column is provided in the "Experimental Protocols" section below.
Q5: How can I stop the Cy5 conjugation reaction?
A5: The Cy5 conjugation reaction can be stopped, or "quenched," by adding a primary amine-containing reagent.[11] Tris or glycine buffers are commonly used for this purpose.[2][6] By adding an excess of these reagents, any remaining unreacted Cy5-NHS ester will be consumed, preventing further labeling of your target molecule.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Cy5 conjugation experiments.
Issue 1: Low or No Cy5 Labeling
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Primary Amines in Buffer | Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES) prior to conjugation. | Tris, glycine, or other primary amine-containing molecules will compete with your target molecule for the Cy5-NHS ester, significantly reducing labeling efficiency.[1][2] |
| Incorrect Buffer pH | Ensure the pH of your reaction buffer is between 7.2 and 8.5. | The reaction between the NHS ester and primary amines is pH-dependent. A pH below 7.2 can lead to protonation of the amines, reducing their reactivity, while a pH above 8.5 can accelerate the hydrolysis of the NHS ester.[4][12] |
| Hydrolysis of Cy5-NHS Ester | Use fresh, high-quality anhydrous DMSO or DMF to dissolve the Cy5-NHS ester immediately before use. Store the lyophilized Cy5 reagent in a desiccator. | NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[13][14] |
| Low Reactant Concentrations | Increase the concentration of your protein or the molar excess of the Cy5-NHS ester. | The rate of hydrolysis of the NHS ester is a competing reaction, especially in dilute protein solutions.[2][13] |
Issue 2: High Background or Non-Specific Staining in Downstream Applications
| Potential Cause | Troubleshooting Step | Explanation |
| Unreacted Free Cy5 Dye | Purify the Cy5-conjugated molecule after the labeling reaction using a desalting column or dialysis. | Free, unconjugated Cy5 dye can bind non-specifically to other components in your downstream assay, leading to high background.[15] |
| Over-labeling of the Target Molecule | Optimize the molar ratio of Cy5-NHS ester to your target molecule. Start with a lower ratio and perform a titration. | Excessive labeling can sometimes lead to aggregation or non-specific binding of the conjugated molecule. |
Experimental Protocols
Protocol: Buffer Exchange Using a Desalting Column
This protocol describes the removal of interfering substances like Tris or glycine from a protein sample before Cy5 conjugation.
Materials:
-
Protein sample in an incompatible buffer (e.g., Tris-HCl).
-
Desalting column (e.g., Sephadex G-25).
-
Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[5]
-
Collection tubes.
Procedure:
-
Column Equilibration:
-
Remove the storage solution from the desalting column according to the manufacturer's instructions.
-
Equilibrate the column by washing it with 3-5 column volumes of the amine-free conjugation buffer. This ensures that your protein will be eluted into the desired buffer.
-
-
Sample Loading:
-
Allow the equilibration buffer to drain completely from the column.
-
Carefully load your protein sample onto the center of the column bed. Avoid disturbing the packed resin.
-
-
Elution:
-
Begin collecting the eluate in a fresh collection tube.
-
The larger conjugated protein will pass through the column more quickly, while the smaller buffer molecules (like Tris and glycine) will be retained by the resin and elute later.
-
-
Fraction Collection:
-
Collect fractions as the sample moves through the column. The protein-containing fractions will typically be the first to elute.
-
Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm or a protein assay.
-
-
Pooling and Concentration:
-
Pool the fractions containing your purified protein.
-
If necessary, concentrate the protein solution to the desired concentration for the conjugation reaction.
-
Visualizations
Interference of Primary Amine Buffers in Cy5 Conjugation
Caption: Competing reactions in the presence of amine buffers.
Troubleshooting Workflow for Low Cy5 Conjugation Efficiency
Caption: A logical workflow for troubleshooting poor Cy5 labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. acebiolab.com [acebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 10. Buffer Exchange [sartorius.com]
- 11. covachem.com [covachem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
Optimizing Cy5 Conjugate Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the degree of labeling (DOL) for Cy5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Degree of Labeling (DOL) for a Cy5 antibody conjugate?
An optimal DOL for Cy5 antibody conjugates is typically between 2 and 7.[1] This range generally provides a strong fluorescence signal without significant self-quenching, which can occur at higher labeling ratios.[2][3] However, the ideal DOL can vary depending on the specific antibody and its application.[1] For some applications, a DOL between 2 and 4 is recommended to maximize fluorescence.[2]
Q2: How do I calculate the Degree of Labeling (DOL)?
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~650 nm (the absorbance maximum for Cy5).[4] A correction factor is necessary because the Cy5 dye also absorbs light at 280 nm.[4][5]
The following formulas are used to calculate the DOL:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein [2]
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M) [1]
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₆₅₀: Absorbance of the conjugate at the maximum wavelength for Cy5 (~650 nm).[2]
-
CF: Correction factor for Cy5 absorbance at 280 nm (typically around 0.04-0.05).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[4]
-
ε_dye: Molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).
Q3: What are the critical factors influencing the Cy5 labeling reaction?
Several factors can significantly impact the efficiency of the labeling reaction:
-
pH: The optimal pH for the reaction of Cy5 NHS esters with primary amines on proteins is between 8.0 and 9.0.[1][6] A common recommendation is to use a buffer at pH 8.3-8.5.[6][7][8]
-
Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the Cy5 NHS ester, dramatically reducing labeling efficiency.[4][9][10] Suitable buffers include phosphate-buffered saline (PBS), borate, or carbonate buffers.
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL.[1][9][10]
-
Molar Ratio of Dye to Protein: A common starting point for optimization is a 10:1 to 20:1 molar ratio of Cy5 SE to antibody.[1] This ratio may need to be adjusted depending on the specific protein and desired DOL.
Troubleshooting Guides
This section addresses common problems encountered during the optimization of Cy5 conjugate labeling.
Issue 1: Low Degree of Labeling (DOL)
A DOL below the desired range can lead to a weak signal in downstream applications.[4]
| Possible Cause | Solution |
| Insufficient amount of dye used. | Increase the molar ratio of Cy5 NHS ester to protein in the labeling reaction.[4] |
| Inactive (hydrolyzed) Cy5 NHS ester. | Use a fresh stock of Cy5 NHS ester. Dissolve the dye in anhydrous DMSO or DMF immediately before use.[4] Store the dye desiccated and protected from light at < -15°C.[1] |
| Presence of primary amines in the protein buffer. | Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform buffer exchange via dialysis or a desalting column before labeling.[1][4][11] |
| Suboptimal reaction pH. | Adjust the pH of the protein solution to between 8.0 and 9.0 using a suitable buffer like sodium bicarbonate.[1][9] |
| Low protein concentration. | Concentrate the protein solution to at least 2 mg/mL, with an optimal concentration of 10 mg/mL.[9][10] |
Issue 2: High Degree of Labeling (DOL) and/or Low Fluorescence Signal
An excessively high DOL can lead to self-quenching of the fluorescent signal and potentially affect the biological activity of the protein.[2][3][4]
| Possible Cause | Solution |
| Excessive amount of dye used. | Decrease the molar ratio of Cy5 NHS ester to protein in the labeling reaction.[4] |
| Over-labeling causing fluorescence quenching. | Aim for a lower DOL, typically in the range of 2-4 for optimal fluorescence.[2] If the calculated DOL is very high (e.g., >8), significantly reduce the dye-to-protein ratio.[2] |
| Protein aggregation. | Over-labeling can sometimes cause protein aggregation.[9] Check for precipitates and consider reducing the DOL. |
Issue 3: Presence of Free Dye After Purification
Residual free dye can lead to high background signals and inaccurate DOL calculations.[2]
| Possible Cause | Solution |
| Inefficient purification method. | Choose a purification method appropriate for the size of your protein. Size-exclusion chromatography (e.g., Sephadex G-25) or spin desalting columns are effective for separating the larger protein conjugate from the small, unconjugated dye.[2][4] For small proteins, ensure the SEC resin has an appropriate fractionation range.[2] |
| Overloading of the purification column. | Do not exceed the recommended sample volume for the spin or SEC column. |
| Insufficient dialysis. | If using dialysis, ensure a sufficient number of buffer changes and adequate dialysis time to allow for the complete removal of the small dye molecules. |
| Hydrolyzed, non-reactive dye. | The hydrolysis of NHS esters increases with pH.[9] While a basic pH is required for the reaction, prolonged incubation can lead to an accumulation of hydrolyzed dye, making purification more challenging. Consider optimizing the reaction time. |
Experimental Protocols
Protocol 1: Cy5 Labeling of Antibodies using NHS Ester
This protocol provides a general procedure for labeling antibodies with a Cy5 NHS ester.
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)[1]
-
Cy5 SE (mono SO3) NHS ester[1]
-
Anhydrous DMSO or DMF[1]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[1]
-
Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[1]
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL.[1] If necessary, perform a buffer exchange.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to 8.0-9.0.[1]
-
Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
-
Calculate Molar Ratio: Determine the desired molar ratio of Cy5 to antibody. A starting point of 10:1 to 20:1 is recommended.[1]
-
Labeling Reaction: Add the calculated amount of Cy5 stock solution to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.[4]
-
Purification: Remove the unreacted dye using a spin desalting column or size-exclusion chromatography.[2][4] Follow the manufacturer's instructions for the chosen purification method.
Protocol 2: Calculation of the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified Cy5-antibody conjugate at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).[2] Use the purification buffer as a blank.
-
Calculate Concentrations:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × 0.04)] / 210,000 M⁻¹cm⁻¹ (assuming an IgG antibody)
-
Dye Concentration (M) = A₆₅₀ / 250,000 M⁻¹cm⁻¹
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Key Experimental Parameters
The following table summarizes key quantitative data for optimizing Cy5 labeling.
| Parameter | Recommended Value/Range | Reference |
| Optimal DOL for Antibodies | 2 - 7 | [1] |
| Reaction pH | 8.0 - 9.0 | [1] |
| Protein Concentration | 2 - 10 mg/mL | [1][9][10] |
| Starting Dye:Protein Molar Ratio | 10:1 to 20:1 | [1] |
| Cy5 Absorbance Maximum (λmax) | ~650 nm | [4] |
| Cy5 Molar Extinction Coefficient (ε_dye) | ~250,000 M⁻¹cm⁻¹ | |
| IgG Molar Extinction Coefficient (ε_protein) | ~210,000 M⁻¹cm⁻¹ | [4] |
| Cy5 Correction Factor (CF) at 280 nm | ~0.04 - 0.05 |
Visual Guides
The following diagrams illustrate key workflows and concepts in Cy5 conjugate optimization.
Caption: Experimental workflow for Cy5 labeling and DOL calculation.
Caption: Troubleshooting logic for suboptimal Degree of Labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. acebiolab.com [acebiolab.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Navigating Aqueous Environments: A Comparative Guide to Cy5 Dimethyl and Sulfo-Cy5 Water Solubility
For researchers and professionals in drug development and life sciences, the choice of fluorescent dye can significantly impact experimental outcomes. Among the popular cyanine (B1664457) dyes, Cy5 derivatives are widely used for their far-red fluorescence, which minimizes background autofluorescence from biological samples. However, the solubility of these dyes in aqueous buffers is a critical parameter that dictates their handling, application, and ultimately, their utility in biological assays. This guide provides a detailed comparison of the water solubility of two common Cy5 variants: Cy5 dimethyl and sulfo-Cy5, supported by available data and experimental methodologies.
At a Glance: Solubility Showdown
The fundamental difference in water solubility between this compound and sulfo-Cy5 lies in their chemical structures. Sulfo-Cy5, as its name suggests, incorporates sulfonate (-SO₃⁻) groups. These charged moieties dramatically increase the molecule's polarity and its ability to interact with water molecules, rendering it highly water-soluble. In contrast, this compound lacks these sulfonated groups, resulting in a more hydrophobic molecule with limited solubility in aqueous solutions.
A summary of the water solubility data for these two dyes is presented below.
| Feature | This compound | Sulfo-Cy5 |
| Water Solubility | Limited / Insoluble in water[1][2] | Soluble to Highly Soluble |
| Quantitative Solubility in Water/Buffer | Not specified in literature; requires organic co-solvents (e.g., DMSO, DMF) for dissolution[1][3] | - Approx. 10 mg/mL in PBS (pH 7.2) (as triethylamine (B128534) salt)[4]- 25 mg/mL in water[5]- 240 mg/mL (240 g/L) in water (as carboxylic acid)[6] |
| Key Structural Difference | Lacks sulfonate groups | Contains one or more sulfonate groups |
The "Why": A Structural Perspective on Solubility
The stark contrast in water solubility between this compound and sulfo-Cy5 is a direct consequence of their molecular architecture. The presence of sulfonate groups on the sulfo-Cy5 molecule introduces negative charges and increases its hydrophilicity, allowing it to readily dissolve in aqueous buffers. This compound, without these hydrophilic groups, remains a largely nonpolar molecule, leading to poor solubility in water.
Experimental Determination of Water Solubility
To quantitatively assess the water solubility of fluorescent dyes like this compound and sulfo-Cy5, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted approach for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method
Objective: To determine the maximum concentration of a dye that can be dissolved in an aqueous buffer at equilibrium.
Materials:
-
This compound or sulfo-Cy5 powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker capable of maintaining a constant temperature (e.g., 25°C)
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Cuvettes or microplate reader
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the dye powder to a microcentrifuge tube. The exact amount should be more than the expected solubility.
-
Add a defined volume of PBS (e.g., 1 mL) to the tube.
-
-
Equilibration:
-
Tightly cap the tubes.
-
Place the tubes in a thermomixer or incubator shaker set at a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After incubation, centrifuge the tubes at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 20 minutes) to pellet all undissolved dye particles.
-
-
Quantification of Dissolved Dye:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in fresh PBS.
-
Measure the absorbance of the dilutions at the dye's maximum absorbance wavelength (λmax; ~646 nm for Cy5).
-
Separately, prepare a standard curve of the dye with known concentrations in an appropriate solvent (e.g., DMSO for this compound, PBS for sulfo-Cy5) and measure their absorbances.
-
Calculate the concentration of the dye in the supernatant by comparing its absorbance to the standard curve, taking into account the dilution factors.
-
The following diagram illustrates the general workflow for determining water solubility.
Conclusion
The choice between this compound and sulfo-Cy5 for a particular application is heavily influenced by the requirement for aqueous solubility. Sulfo-Cy5 is the clear choice for applications requiring direct dissolution in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive biological samples like proteins. Its high water solubility simplifies stock solution preparation and experimental workflows. Conversely, this compound is suitable for applications where the use of organic solvents is acceptable or required, such as in certain organic chemistry reactions or when labeling molecules in a non-aqueous environment. Understanding these fundamental differences in solubility is paramount for successful experimental design and execution in research and development.
References
A Comparative Guide to Cy3 and Cy5 for Two-Color Detection
In the realm of fluorescence-based detection, cyanine (B1664457) dyes, particularly Cy3 and Cy5, have become indispensable tools for researchers, scientists, and drug development professionals. Their robust performance in techniques like two-color microarrays and immunofluorescence has solidified their position as go-to fluorophores. This guide provides an objective comparison of Cy3 and Cy5, supported by experimental data and detailed protocols, to aid in the selection of the appropriate dye for your specific research needs.
Spectral Properties and Performance Characteristics
Cy3 and Cy5 are fluorescent dyes that belong to the cyanine family. Their distinct spectral properties allow for their simultaneous use in two-color detection experiments, where they are used to label different molecules of interest.[1] The key to their utility lies in their well-separated excitation and emission spectra, which minimizes signal bleed-through between the two channels.[1]
Cy3 fluoresces in the green-yellow region of the spectrum, while Cy5 emits in the far-red region.[1] This significant spectral separation is advantageous as it allows for the use of specific filter sets to effectively distinguish between the signals from each dye.[2]
Here is a summary of their key quantitative properties:
| Property | Cy3 | Cy5 |
| Excitation Maximum | ~550 nm[1][] | ~650 nm[1][4] |
| Emission Maximum | ~570 nm[1][][5] | ~670 nm[1][5] |
| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹[6][7] | 215,000 M⁻¹cm⁻¹[6][7] |
| Quantum Yield | ~0.24[6][7] | ~0.20[6][7] |
The choice between Cy3 and Cy5 can also be influenced by the instrumentation available. Most standard fluorescence instruments are well-equipped to detect Cy3's signal in the visible range.[8] However, detecting Cy5's far-red fluorescence may require more specialized detection systems.[8]
Photostability and Environmental Considerations
Both Cy3 and Cy5 are designed to be relatively photostable, a crucial factor for imaging experiments that require prolonged light exposure.[8] However, their stability can be influenced by environmental factors such as light intensity, oxygen levels, and the surrounding medium.[8][9] For instance, the presence of metallic silver particles has been shown to affect the photostability of both dyes.[6] It is also worth noting that Cy3 conjugates are known to be bright and photostable in both aqueous and non-polar media.[10] In contrast, the performance of Cy5 can be surpassed by other dyes like Alexa Fluor conjugates in aqueous environments.[10]
Experimental Applications and Protocols
The distinct spectral characteristics of Cy3 and Cy5 make them a popular pair for a variety of two-color detection applications, including fluorescence microscopy, flow cytometry, and microarray analysis.[8]
Two-Color Microarray Analysis
In a typical two-color microarray experiment, two different samples (e.g., a control and a treated sample) are labeled with Cy3 and Cy5, respectively.[11][12] These labeled samples are then mixed and hybridized to a microarray slide.[12][13] The slide is then scanned at the respective wavelengths for Cy3 and Cy5 to measure the fluorescence intensity of each spot. The ratio of the Cy5 to Cy3 signal provides a measure of the relative abundance of the target molecule in the two samples.[11] A green spot indicates higher expression in the control sample, a red spot indicates higher expression in the experimental sample, and a yellow spot indicates equal expression.[11]
Below is a generalized workflow for a two-color microarray experiment:
Multicolor Immunofluorescence Staining
Multicolor immunofluorescence is a powerful technique to visualize the distribution of two or more antigens within the same sample. When using primary antibodies from different host species, a simultaneous staining protocol can be employed.[14]
Here is a detailed protocol for two-color immunofluorescence staining:
Protocol: Two-Color Immunofluorescence Staining (Simultaneous)
-
Cell Preparation: Grow cells on coverslips or chamber slides to the desired confluency.
-
Fixation and Permeabilization:
-
Wash cells briefly with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature.[14]
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies (from different host species) in the blocking buffer.
-
Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.[14]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody (against the host of the first primary antibody) and the Cy5-conjugated secondary antibody (against the host of the second primary antibody) in the blocking buffer.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in the dark.[14]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filter sets for Cy3 and Cy5.
-
Signaling Pathway Visualization
The use of Cy3 and Cy5 is instrumental in elucidating complex biological pathways by allowing for the simultaneous visualization of multiple proteins involved in a signaling cascade. For example, in a generic kinase signaling pathway, Cy3 could be used to label an upstream kinase, while Cy5 could label a downstream transcription factor to study their co-localization and activation upon a specific stimulus.
Logical Relationship Diagram
The decision-making process for choosing between Cy3 and Cy5, or using them in combination, can be represented in a logical diagram. This helps in selecting the optimal experimental setup based on the specific requirements of the study.
References
- 1. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 2. Dual Band Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 4. Spectrum [Cy3-Cy5 Tandem] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omichem.com [omichem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
- 12. genstat.kb.vsni.co.uk [genstat.kb.vsni.co.uk]
- 13. Two-color method | 3D-Gene® [Toray DNA Chips] | TORAY [3d-gene.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Guide to Cy5 and Cy5.5 for Near-Infrared Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount to achieving high-quality, reproducible data. Among the plethora of available dyes, the cyanine (B1664457) family, particularly Cy5 and Cy5.5, has gained widespread adoption. This guide provides an objective, data-driven comparison of Cy5 and Cy5.5 to aid researchers in selecting the optimal dye for their specific near-infrared imaging applications. We delve into their spectral properties, performance characteristics, and provide detailed experimental protocols to support your research endeavors.
At a Glance: Key Differences
| Feature | Cy5 | Cy5.5 |
| Fluorophore Type | Far-red fluorophore | Near-infrared (NIR) fluorescence-emitting dye |
| Excitation Max (nm) | ~646 - 649 | ~675 - 678 |
| Emission Max (nm) | ~662 - 667 | ~694 - 695 |
| Molecular Weight ( g/mol ) | ~667.54 | ~767.66 |
| Key Advantage | Well-established, suitable for superficial imaging | Deeper tissue penetration, lower autofluorescence |
| Consideration | Higher potential for tissue autofluorescence interference | May require NIR-optimized imaging systems |
Performance Characteristics: A Deeper Dive
The selection between Cy5 and Cy5.5 hinges on the specific requirements of the imaging experiment, particularly the need for deep tissue penetration and the minimization of background autofluorescence.
Spectral Properties: Cy5 is a far-red fluorophore, while Cy5.5 extends further into the near-infrared spectrum.[1] This red-shift in the excitation and emission maxima of Cy5.5 is advantageous for in vivo imaging as it falls within the NIR window (700-900 nm) where light absorption and scattering by biological tissues are significantly reduced.[2] This translates to deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible or far-red range.
In Vivo Imaging Performance: A key study comparing monoclonal antibodies labeled with Cy3, Cy5, Cy5.5, and Cy7 for in vivo tumor imaging revealed important performance distinctions. For small, superficial tumors, all four fluorochromes provided adequate labeling. However, for larger tumors, only Cy7, the dye with the longest emission wavelength, performed well, likely due to reduced self-masking and dilution effects.[3] This suggests that for applications requiring visualization of deeper structures, the longer wavelength of Cy5.5 would be advantageous over Cy5. The reduced tissue autofluorescence in the NIR region where Cy5.5 emits contributes to an improved signal-to-noise ratio, a critical factor for sensitive detection.
Brightness and Photostability: The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Both Cy5 and Cy5.5 possess high molar extinction coefficients, a characteristic feature of cyanine dyes.[] However, the quantum yield, and consequently brightness, can be influenced by the local environment and conjugation to biomolecules. While direct quantitative comparisons of brightness and photostability are not always readily available in a single study, the addition of sulfonic acid groups in the structure of dyes like Cy5.5 generally leads to increased water solubility, optical stability, and a slight improvement in quantum yield.[] Photostability, the resistance to photobleaching upon prolonged exposure to excitation light, is a crucial consideration for time-lapse imaging. While both dyes are susceptible to photobleaching, various strategies can be employed to enhance their stability.[5]
Hydrophilicity: Cy5 is known to be highly hydrophobic, whereas Cy5.5 is more hydrophilic due to the presence of four sulfonate groups in its structure.[1] This increased hydrophilicity of Cy5.5 can be beneficial in biological applications, potentially reducing non-specific binding and aggregation.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Cy5 and Cy5.5 based on available data. It is important to note that these values can vary depending on the specific chemical form of the dye, the solvent, and the conjugation partner.
| Property | Cy5 | Cy5.5 |
| Excitation Maximum (nm) | 646[1] | 675[1] |
| Emission Maximum (nm) | 662[1] | 694[1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000 |
| Quantum Yield | ~0.2 - 0.27 | Not consistently reported, but generally stable |
| Molecular Weight ( g/mol ) | 667.54[1] | 767.66[1] |
Experimental Protocols
To facilitate reproducible and comparative studies, this section provides detailed methodologies for key experiments.
Protocol 1: Labeling of Antibodies with Cy5 and Cy5.5 NHS Esters
This protocol outlines the standard procedure for conjugating amine-reactive Cy5 and Cy5.5 N-hydroxysuccinimide (NHS) esters to antibodies.
Materials:
-
Antibody to be labeled (in an amine-free buffer such as PBS)
-
Cy5 or Cy5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the Cy5 or Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add the dissolved dye. The molar ratio of dye to antibody may need to be optimized, but a common starting point is a 10:1 to 20:1 ratio.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the respective absorption maximum of the dye (e.g., ~649 nm for Cy5, ~675 nm for Cy5.5).
Protocol 2: In Vivo Tumor Imaging with Labeled Antibodies
This protocol describes a general workflow for comparing the in vivo tumor imaging performance of Cy5- and Cy5.5-labeled antibodies in a xenograft mouse model.
Workflow:
In Vivo Imaging Experimental Workflow. This diagram illustrates the key steps for a comparative in vivo imaging study.
Procedure:
-
Animal Model: Use immunodeficient mice with subcutaneously implanted tumors.
-
Probe Administration: Inject equivalent doses of the Cy5- and Cy5.5-labeled antibodies intravenously into separate cohorts of tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for both Cy5 and Cy5.5.
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., muscle).
-
Quantify the average fluorescence intensity within these ROIs.
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Analysis: At the final time point, euthanize the mice, and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Signaling Pathways and Logical Relationships
The fundamental principle behind fluorescence imaging involves the excitation of a fluorophore and the subsequent detection of its emitted light. The choice between Cy5 and Cy5.5 influences the efficiency of this process in a biological context, primarily due to differences in tissue attenuation and autofluorescence.
References
- 1. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Far-Red Fluorescence: Selecting the Optimal Alternative to Cy5
In the landscape of far-red fluorescence applications, Cyanine5 (Cy5) has long been a staple fluorophore, valued for its compatibility with common 633 nm and 647 nm laser lines. However, the evolution of fluorescence microscopy and the increasing demand for higher sensitivity and resolution have exposed the limitations of Cy5, primarily its susceptibility to photobleaching and fluorescence quenching upon protein conjugation. This guide provides a comprehensive comparison of superior alternatives to Cy5, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make informed decisions for their specific experimental needs.
Performance Comparison of Cy5 and its Alternatives
Several fluorophores have emerged as robust replacements for Cy5, demonstrating significant improvements in brightness and photostability. The most prominent of these are Alexa Fluor 647, DyLight 650, iFluor 647, and ATTO 647N. Below is a quantitative comparison of their key photophysical properties.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.2 | 50,000 |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | 78,870 |
| DyLight 650 | 652 | 672 | 250,000 | Not readily available | - |
| iFluor 647 | ~650 | ~665 | ~250,000 | Not readily available | - |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 |
Note: The quantum yield of Cy5 can be variable and is influenced by its local environment and conjugation state. Brightness is a calculated metric to illustrate the comparative performance of the dyes.
Key Considerations for Dye Selection
-
Brightness: For detecting low-abundance targets, a brighter fluorophore is crucial. Alexa Fluor 647 and ATTO 647N, in particular, exhibit significantly higher brightness compared to Cy5.[1][2]
-
Photostability: In applications requiring long or repeated light exposure, such as confocal microscopy and super-resolution imaging, photostability is paramount. Alexa Fluor 647 is notably more photostable than Cy5.[1] In one study, after prolonged exposure, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[1]
-
pH Sensitivity: The fluorescence of Alexa Fluor 647 is stable across a pH range of 4 to 10, a desirable characteristic for experiments involving varying cellular compartments.[1] iFluor 647 also boasts pH-independent fluorescence from pH 3 to 11.[]
-
Quenching: Cy5 has a known tendency for self-quenching when conjugated to proteins at a high degree of labeling.[1] Alternatives like Alexa Fluor 647 are less prone to this issue, resulting in brighter conjugates.[1]
Experimental Protocols
To facilitate a standardized comparison of fluorescent dyes in your own laboratory, detailed protocols for key experiments are provided below.
Antibody Conjugation with NHS Ester Dyes
This protocol describes the conjugation of an amine-reactive dye (containing an N-hydroxysuccinimidyl ester) to an antibody.
Materials:
-
Antibody to be labeled (free of amine-containing stabilizers like Tris or BSA)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 647 NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.
-
If the antibody is in a buffer containing amines, it must be dialyzed against PBS, and then the buffer should be exchanged for the bicarbonate buffer.
-
-
Prepare the Dye:
-
Allow the vial of the NHS ester dye to equilibrate to room temperature before opening.
-
Dissolve the dye in a small amount of anhydrous DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
While gently stirring, add the reactive dye solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis against PBS.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Immunofluorescence Staining for Comparative Analysis
This protocol outlines a procedure for immunofluorescence staining to compare the performance of different dye-conjugated secondary antibodies.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Blocking buffer (e.g., 5% normal goat serum in PBST)
-
Primary antibody
-
Secondary antibodies conjugated to different far-red dyes (e.g., Goat anti-Rabbit IgG-Cy5, Goat anti-Rabbit IgG-Alexa Fluor 647)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope
Procedure:
-
Blocking:
-
Incubate the coverslips with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate the coverslips with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate separate coverslips with the different dye-conjugated secondary antibodies, diluted according to the manufacturer's instructions, for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with identical acquisition settings (laser power, exposure time, gain) for each dye to allow for a direct comparison of signal intensity and photostability.
-
Photostability Comparison
This protocol provides a method to quantify and compare the photostability of different fluorophores.
Materials:
-
Solutions of the fluorescent dyes to be compared at the same concentration
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare slides with a small volume of each dye solution.
-
-
Image Acquisition:
-
Focus on the sample and adjust the illumination intensity to a level representative of a typical imaging experiment.
-
Acquire a time-lapse series of images, continuously illuminating the sample. Capture images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest for each time point.
-
Normalize the intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity against time. The resulting curve represents the photobleaching profile.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.
-
Visualizing the Concepts
To better understand the underlying principles of fluorescence and the experimental processes involved in dye comparison, the following diagrams are provided.
Caption: Workflow for comparing fluorescent dye performance.
Caption: Simplified Jablonski diagram of fluorescence.
Conclusion
While Cy5 has been a valuable tool, modern alternatives offer significant advantages in terms of brightness and photostability, which are critical for demanding fluorescence applications. Alexa Fluor 647 stands out as a particularly robust and versatile replacement, consistently demonstrating superior performance. For applications requiring the utmost brightness, ATTO 647N is also an excellent candidate. By carefully considering the photophysical properties of these dyes and employing standardized experimental protocols for comparison, researchers can select the optimal fluorophore to enhance the quality and reliability of their fluorescence-based experiments.
References
A Comparative Guide to the Photostability of Cyanine Dyes: Cy3, Cy5, and Cy7
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the outcome of fluorescence-based experiments. Among the plethora of available fluorophores, cyanine (B1664457) dyes are a popular choice due to their high extinction coefficients and tunable emission spectra. However, a key performance parameter that often dictates their suitability for demanding applications such as time-lapse imaging and single-molecule studies is their photostability—the ability to resist degradation upon exposure to excitation light.
This guide provides an objective comparison of the photostability of three widely used cyanine dyes: Cy3, Cy5, and Cy7. By presenting quantitative data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is commonly quantified by its photobleaching half-life and photobleaching quantum yield. The half-life represents the time it takes for the dye's fluorescence intensity to decrease to 50% of its initial value under continuous illumination. The photobleaching quantum yield is a measure of the probability that a dye molecule will be photochemically destroyed upon absorbing a photon.
The following table summarizes the available quantitative data on the photostability of Cy3, Cy5, and Cy7. It is important to note that these values can be influenced by the experimental conditions, including the composition of the imaging buffer, the intensity of the excitation light, and the local environment of the dye.
| Dye | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-life (s) | Photobleaching Quantum Yield (Φ_b_) | Reference |
| Cy3 | ~550 | ~570 | Varies significantly with conditions. Generally considered less photostable than Cy5. | Data not consistently available in comparative studies. | [1][2] |
| Cy5 | ~650 | ~670 | Varies significantly with conditions. Generally considered more photostable than Cy3, but less than some modern alternatives. | 2.0 x 10⁻⁶ (in the absence of silver particles) | [2][3] |
| Cy7 | ~750 | ~773 | Varies significantly with conditions. Often observed to be less photostable than Cy5 under some conditions. | Data not consistently available in comparative studies. | [4][] |
Note: The photostability of cyanine dyes can be significantly enhanced by the use of photoprotective agents in the imaging buffer, such as oxygen scavengers and triplet state quenchers.[1][6][7]
Experimental Protocol for Measuring Photostability
A standardized method for assessing fluorophore photostability is crucial for making accurate comparisons. A widely accepted approach involves time-lapse fluorescence microscopy to monitor the decay of fluorescence intensity under continuous illumination.
Objective
To quantify and compare the photobleaching rates of Cy3, Cy5, and Cy7 dyes.
Materials
-
Cyanine dyes (Cy3, Cy5, Cy7) conjugated to a biomolecule (e.g., DNA or protein).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Optionally, the buffer can be supplemented with an oxygen scavenger system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) to mimic experimental conditions aimed at enhancing photostability.[1]
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED) with appropriate excitation wavelengths for each dye.
-
Filter sets specific for each dye.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology
-
Sample Preparation:
-
Immobilize the dye-conjugated biomolecules on a microscope slide to prevent diffusion during imaging. This can be achieved through methods such as biotin-streptavidin interactions.
-
Add a drop of imaging buffer to the immobilized sample and place a coverslip on top, avoiding air bubbles.
-
Seal the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Focus on the sample plane containing the immobilized fluorescent molecules.
-
Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Time-Lapse Imaging:
-
Begin continuous image acquisition of the same field of view over a set period. The duration of the time-lapse experiment will depend on the photostability of the dye, but a typical range is several minutes to an hour.
-
Ensure that the illumination intensity remains constant throughout the experiment.
-
-
Data Analysis:
-
Open the time-lapse image sequence in the image analysis software.
-
Select a region of interest (ROI) containing a population of fluorescent molecules.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse sequence.
-
Select a background ROI devoid of fluorescent molecules and measure its mean intensity for each frame.
-
Subtract the background intensity from the signal intensity for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t_1/2_). The function is typically of the form: I(t) = I₀ * exp(-kt), where 'k' is the photobleaching rate constant and t_1/2_ = ln(2)/k.
-
Signaling Pathways and Experimental Workflows
The process of photobleaching in cyanine dyes is a complex photochemical event. The primary pathway involves the transition of the excited fluorophore from its singlet state to a long-lived and highly reactive triplet state. In this triplet state, the dye can interact with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically damage the dye, leading to an irreversible loss of fluorescence. The use of oxygen scavengers and triplet state quenchers in the imaging buffer helps to mitigate these photobleaching pathways.
References
- 1. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoswitching Mechanism of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Cy5 in FRET Experiments: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into Förster Resonance Energy Transfer (FRET) based assays, the selection of an appropriate fluorophore pair is a critical determinant of experimental success. Cyanine (B1664457) 5 (Cy5), a widely used acceptor dye, has long been a staple in FRET studies. This guide provides an objective comparison of Cy5's performance against popular alternatives, supported by experimental data and detailed protocols to inform your experimental design.
Principles of FRET with Cy5
FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor. When the donor molecule is excited, it can transfer its energy to a nearby acceptor if their emission and excitation spectra overlap and they are within a characteristic distance known as the Förster radius (R₀). This energy transfer results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" for studying molecular interactions, conformational changes, and dynamics in biological systems.[1]
The most common FRET partner for Cy5 (the acceptor) is Cyanine 3 (Cy3), which acts as the donor. The emission spectrum of Cy3 has significant overlap with the excitation spectrum of Cy5, a fundamental prerequisite for efficient FRET.[2] The Förster distance for the Cy3-Cy5 pair is typically in the range of 5-6 nanometers, making it well-suited for studying a wide range of biological processes.[2]
Quantitative Comparison of Cy5 and Alternatives
While Cy5 is a robust and widely used acceptor, several alternative fluorophores have been developed with enhanced photophysical properties. The choice of acceptor can significantly impact the brightness, photostability, and overall signal-to-noise ratio of a FRET experiment. Below is a quantitative comparison of Cy5 with two popular alternatives: Alexa Fluor 647 and ATTO 647N.
| Property | Cy5 (mono SO3) | Alexa Fluor 647 | ATTO 647N |
| Excitation Max (nm) | ~649 | 650[2][3] | 644[2][4] |
| Emission Max (nm) | ~666 | 665[2][3] | 669[2][4] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[2] | 239,000[2][3] | 150,000[2][4] |
| Quantum Yield (Φ) | ~0.2[2] | 0.33[2][3] | 0.65[2][4] |
| Relative Brightness (ε x Φ) | ~50,000 | ~78,870 | ~97,500 |
Key Observations:
-
Brightness: ATTO 647N exhibits the highest relative brightness, primarily due to its significantly higher quantum yield.[2][5] Alexa Fluor 647 is also brighter than Cy5.[2][6]
-
Photostability: Alexa Fluor and ATTO dyes are generally reported to have superior photostability compared to conventional cyanine dyes like Cy5, which is a crucial advantage for experiments requiring long or intense illumination.[5]
-
Environmental Sensitivity: The quantum yield of Cy5 can be more sensitive to its local environment and conjugation state compared to some alternatives.[2]
Experimental Protocols
Protein Labeling with Cy5 NHS Ester
This protocol describes a general procedure for labeling proteins with amine-reactive Cy5 NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Amine-free storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[7]
-
Dye Preparation: Shortly before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[7]
-
pH Adjustment: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.[7]
-
Labeling Reaction: Add the Cy5 stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically for each protein, but a starting point of 10-20 fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[7]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.[7]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
Ensemble FRET Measurement using Acceptor Photobleaching
Acceptor photobleaching is a straightforward and quantitative method to determine FRET efficiency.[8][9]
Instrumentation:
-
Confocal or widefield fluorescence microscope equipped with appropriate lasers and filters for the chosen donor (e.g., Cy3) and acceptor (Cy5).
Procedure:
-
Sample Preparation: Prepare the sample containing both donor- and acceptor-labeled molecules.
-
Pre-Bleach Imaging: Acquire images of the sample in both the donor and acceptor channels using the donor excitation wavelength. This establishes the initial fluorescence intensities.[10]
-
Acceptor Photobleaching: Select a region of interest (ROI) and use a high-intensity laser specific for the acceptor (e.g., 633 nm or 647 nm for Cy5) to photobleach the acceptor molecules until their fluorescence is significantly reduced (typically >90%).[10]
-
Post-Bleach Imaging: Immediately after photobleaching, acquire images of the same ROI in the donor channel using the donor excitation wavelength.
-
Data Analysis:
-
Measure the average fluorescence intensity of the donor in the ROI before (I_pre) and after (I_post) photobleaching.
-
Calculate the FRET efficiency (E) using the following equation: E = 1 - (I_pre / I_post)[11]
-
Mandatory Visualizations
Caption: The FRET process between a Cy3 donor and a Cy5 acceptor.
Caption: Experimental workflow for ensemble FRET using acceptor photobleaching.
References
- 1. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. genelink.com [genelink.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. internt.slu.se [internt.slu.se]
- 11. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
The Influence of Nucleic Acid Sequence on Cy5 Fluorescence: A Comparative Guide
The cyanine (B1664457) dye Cy5 is a workhorse fluorophore for labeling nucleic acids in a wide array of applications, from microarrays to single-molecule studies. However, a critical and often overlooked characteristic of Cy5 is the sequence-dependent nature of its fluorescence. The local nucleotide environment can significantly alter the dye's fluorescence intensity, introducing potential biases in quantitative analyses. This guide provides an objective comparison of Cy5's performance, delves into the underlying mechanisms, and presents alternative dyes for consideration, supported by experimental data.
The Mechanism of Sequence-Dependent Fluorescence of Cy5
The fluorescence of Cy5 is highly sensitive to its local environment, particularly the adjacent nucleobases.[1][2][3] The primary mechanism behind this phenomenon is the interaction between the Cy5 dye and the nucleobases through π-stacking.[1][4][5] Cyanine dyes like Cy5 can undergo cis-trans isomerization, a non-radiative process that competes with fluorescence.[1] When Cy5 stacks with a terminal base, especially a purine, this isomerization is sterically hindered.[1] This restriction of motion reduces the rate of non-radiative decay, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime.[1]
Guanine (G) at the 5' position adjacent to the dye generally leads to the highest fluorescence, followed by adenine (B156593) (A).[1][2][6] Conversely, cytosine (C) in proximity to the dye can significantly quench fluorescence.[1][2][6][7] Purine-rich sequences tend to result in higher fluorescence intensity.[1][3][5] This is attributed to the larger stacking area and higher free energy for stacking that purines provide, which restricts the dye's rotational movement.[1] The sequence dependence of Cy5 fluorescence is more pronounced on double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA).[1][3]
Quantitative Impact of DNA Sequence on Cy5 Fluorescence
The fluorescence intensity of Cy5 can vary significantly depending on the adjacent nucleotide sequence. Studies have demonstrated that the intensity can drop by as much as 65% from the brightest to the darkest 5-mer sequences on single-stranded DNA.[1][2][7][8] For comparison, the fluorescence of Cy3, another commonly used cyanine dye, drops by about 50% over the same range of sequences.[1][2][7][8] The effect is even more pronounced on double-stranded DNA.[3][5]
| DNA Type | Dye | Sequence Context | Relative Fluorescence Intensity Range | Reference |
| ssDNA | Cy5 | All 1024 5-mer sequences | ~35% - 100% | [1][2][7][8] |
| ssDNA | Cy3 | All 1024 5-mer sequences | ~50% - 100% | [1][2][7][8] |
| dsDNA | Cy5 | All 1024 5-mer sequences | Stronger sequence dependence than ssDNA | [3][5] |
| dsDNA | Cy3 | All 1024 5-mer sequences | Stronger sequence dependence than ssDNA | [3][5] |
Comparison of Cy5 with Alternative Fluorescent Dyes
Several alternative fluorescent dyes are available that exhibit reduced sequence-dependent fluorescence, offering more consistent signals across different nucleic acid sequences. Dyes such as DY647 and Alexa Fluor 647 are spectrally similar to Cy5 and can be used as direct substitutes in many applications.[9][10]
| Dye | Sequence-Dependent Intensity Variation | Photostability | Relative Brightness | pH Sensitivity | Reference |
| Cy5 | High (~65% drop on ssDNA) | Moderate | Good | Sensitive | [1][11] |
| DY647 | Lower (~40% drop on ssDNA) | Good | Good | Less Sensitive | [1][11] |
| Alexa Fluor 647 | Very Low | High | Very High | pH-independent (pH 3-11) | [9][10][12][13] |
| ATTO 647N | Not specified, but generally low for ATTO dyes | High | Very High | Good | [14][15] |
| iFluor® 647 | Not specified, but marketed as a superior alternative | High | Higher than Cy5 | pH-independent (pH 3-11) | [9] |
| TYE™ 665 | Not specified | Good | Good | Not specified | [14][15] |
Experimental Protocols
General Workflow for Evaluating Sequence-Dependent Fluorescence
Protocol for Annealing Cy5-Labeled Oligonucleotides
This protocol provides a general guideline for annealing a Cy5-labeled oligonucleotide with its unlabeled complement.
-
Mixing: In a suitable microcentrifuge tube, combine the Cy5-labeled oligonucleotide and the unlabeled complementary oligonucleotide in a 1:1.2 molar ratio. Use an appropriate annealing buffer, for example, a buffer containing 10 mM Tris-HCl, 50 mM NaCl, and 1 mM EDTA at pH 8.0.
-
Denaturation: Heat the mixture to 95°C for 5 minutes. This step is crucial for denaturing any secondary structures within the oligonucleotides.
-
Annealing: Gradually cool the mixture to room temperature. This can be achieved by programming a thermocycler to ramp down the temperature to 25°C over a period of 30 to 60 minutes.
-
Storage: For short-term storage, keep the annealed duplex at 4°C. For long-term storage, -20°C is recommended.
Troubleshooting Low Cy5 Fluorescence Signal
Low or absent fluorescence signal is a common issue in experiments involving Cy5-labeled nucleic acids. The following decision tree can help in troubleshooting the problem.
Conclusion and Recommendations
The choice of fluorescent dye for nucleic acid labeling can have a significant impact on experimental outcomes, particularly in quantitative applications. While Cy5 is a widely used and effective fluorophore, its sequence-dependent fluorescence is a critical factor that researchers must consider.
Key Takeaways:
-
The fluorescence intensity of Cy5 is significantly influenced by the adjacent nucleotide sequence, with purines generally enhancing fluorescence and cytosine causing quenching.
-
This sequence dependence can lead to a fluorescence intensity variation of up to 65% on single-stranded DNA.
-
For applications requiring accurate quantification of nucleic acids with varying sequences, alternative dyes with lower sequence sensitivity, such as Alexa Fluor 647 or DY647, are recommended.
-
When using Cy5, it is advisable to be aware of the potential for sequence-dependent effects and, where possible, to design oligonucleotide probes with sequences that are known to enhance Cy5 fluorescence.
By understanding the photophysical properties of Cy5 and considering the available alternatives, researchers can minimize potential artifacts and improve the accuracy and reliability of their fluorescence-based nucleic acid analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence-dependent fluorescence of cyanine dyes on microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-dependence of Cy3 and Cy5 dyes in 3' terminally-labeled single-stranded DNA. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays | PLOS One [journals.plos.org]
- 9. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 10. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. cancer.iu.edu [cancer.iu.edu]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. idtdna.com [idtdna.com]
A Comparative Guide to Cyanine Dyes versus Fluorescein and Rhodamines for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. While traditional dyes like fluorescein (B123965) and rhodamines have been mainstays in the field, cyanine (B1664457) (Cy) dyes offer a suite of advantages in key performance areas. This guide provides an objective comparison of cyanine dyes against fluorescein and rhodamines, supported by experimental data, to inform the selection of the optimal fluorophore for demanding applications such as high-resolution imaging and in vivo studies.
Core Advantages of Cyanine Dyes
Cyanine dyes are a class of synthetic fluorophores that offer significant benefits over fluorescein and rhodamines, particularly in terms of brightness, photostability, and spectral versatility.[1][2][3] For many biological applications, cyanines can advantageously replace these conventional dyes.[2]
Key advantages include:
-
Superior Brightness: Brightness is a product of the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into fluorescence). Cyanine dyes exhibit exceptionally high molar extinction coefficients, often ranging from 150,000 to 300,000 M⁻¹cm⁻¹, which results in extremely bright fluorescent signals.[2] In a direct comparison, a conjugate of cyanine 3.18 was found to provide significantly brighter staining than conjugates of fluorescein, tetramethylrhodamine, lissamine rhodamine, and Texas Red.[4]
-
Enhanced Photostability: Photostability, or the resistance to irreversible light-induced fading (photobleaching), is crucial for applications requiring long or intense light exposure, such as confocal microscopy and long-term live-cell tracking.[1][5] While rhodamine-based dyes are generally considered photostable, many cyanine dyes offer even greater resistance to photobleaching.[5][6][7] Modifications to the cyanine structure, such as polyfluorination, can further enhance this stability.[8] Fluorescein, in particular, is known for its susceptibility to photobleaching, making it less suitable for quantitative measurements.[9]
-
Broad and Tunable Spectral Range: The cyanine dye family covers a wide spectral range, from the visible to the near-infrared (NIR) region.[10][] The emission wavelength can be tuned by altering the length of the polymethine chain connecting the two nitrogen-containing heterocycles.[][12][13] For instance, adding a CH=CH bond to the chain shifts the absorbance by approximately 100 nm.[12] This tunability allows for the development of dyes like Cy5 and Cy7, which emit in the far-red and NIR regions.[2][] This is a major advantage for in vivo imaging, as longer-wavelength light penetrates tissue more deeply with less scattering and lower background autofluorescence from biological molecules.[12]
-
pH Insensitivity: The fluorescence intensity of many common cyanine dyes, such as Cy3 and Cy5, is independent of pH within the typical physiological range (pH 5-9).[][15][16] This is a stark contrast to fluorescein, whose fluorescence is highly pH-dependent and diminishes significantly in acidic environments, making quantitative analysis problematic.[9] While most cyanines are pH-insensitive, specific modifications at the meso position can be made to create pH-sensitive cyanine probes for particular applications.[12][17]
Quantitative Performance Comparison
The following tables summarize key photophysical properties of representative cyanine, fluorescein, and rhodamine dyes to facilitate an objective comparison.
Table 1: Green-Emitting Fluorophores
| Property | Fluorescein (FITC) | Rhodamine Green | Cyanine (Cy2/Cy3) |
| Excitation Max (nm) | ~494 | ~502 | Cy3: ~550 |
| Emission Max (nm) | ~512 | ~527 | Cy3: ~570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~75,000 | >75,000 | Cy3: ~150,000 |
| Quantum Yield (Φ) | ~0.93 (at high pH) | High | ~0.15 - 0.24 |
| Brightness (ε x Φ) | ~69,750 | >69,750 | ~22,500 - 36,000 |
| pH Sensitivity | Highly sensitive (pKa ~6.4) | Insensitive (pH 4-9) | Insensitive |
Data compiled from multiple sources.[2][9][18] Brightness is calculated for fluorescein at optimal pH. The quantum yield of cyanine dyes can be highly dependent on their environment and conjugation state.[19]
Table 2: Red-Emitting Fluorophores
| Property | Tetramethylrhodamine (TRITC) | Cyanine (Cy5) |
| Excitation Max (nm) | ~557 | ~650 |
| Emission Max (nm) | ~576 | ~670 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~95,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.36 | ~0.20 - 0.27 |
| Brightness (ε x Φ) | ~34,200 | ~50,000 - 67,500 |
| pH Sensitivity | Generally insensitive | Insensitive |
Data compiled from multiple sources.[2][18][20] Cy5 is significantly brighter than TRITC due to its much larger extinction coefficient.
Experimental Methodologies
To ensure objective comparisons between fluorophores, standardized experimental protocols are essential. Below are outlines for assessing two critical performance metrics.
Protocol 1: Photostability Measurement
This protocol describes a general method for comparing the photobleaching rates of different fluorophores under controlled illumination.
-
Sample Preparation: Covalently label a target biomolecule (e.g., an antibody or oligonucleotide) with each of the fluorophores to be tested (e.g., Cy5, Rhodamine Red, Fluorescein). Prepare microscope slides with the labeled molecules immobilized on the surface or within a mounting medium.
-
Imaging Setup: Use a fluorescence microscope (typically a confocal microscope) equipped with laser lines appropriate for exciting each dye. Ensure all imaging parameters (laser power, detector gain, pixel dwell time, objective) are kept constant for all samples.
-
Data Acquisition:
-
Select a region of interest (ROI) for each sample.
-
Acquire an initial image (Time 0) using a low laser power to minimize initial photobleaching.
-
Continuously illuminate the ROI with a higher, consistent laser power.
-
Capture images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image.
-
Normalize the intensity values to the initial intensity at Time 0.
-
Plot the normalized intensity as a function of time for each fluorophore.
-
The resulting curves represent the photobleaching rate; a slower decay indicates higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.
-
Protocol 2: pH Sensitivity Analysis
This protocol details how to measure the effect of pH on the fluorescence intensity of a dye.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 3.5 to 9.0). Common buffers include sodium phosphate (B84403) and sodium hydrocarbonate.
-
Dye Solution Preparation: Prepare a stock solution of each fluorescent dye (e.g., Sulfo-Cy5, FITC) in an organic solvent like DMSO. Dilute the stock solution to a final working concentration (e.g., 1 µM) in each of the prepared pH buffers.
-
Fluorescence Measurement:
-
Use a fluorometer or a fluorescence plate reader.
-
For each dye solution, measure the fluorescence emission spectrum at its optimal excitation wavelength.
-
Record the peak fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the peak fluorescence intensity as a function of pH for each dye.
-
A dye with a stable fluorescence intensity across the pH range is considered pH-insensitive. A dye showing significant intensity changes is pH-sensitive. The fluorescence of cyanine dyes like Sulfo-Cy5 remains nearly constant, while that of fluorescein will show a sharp drop in intensity at acidic pH values.[15]
-
Visualization of Concepts
The following diagrams illustrate key workflows and relationships discussed in this guide.
Caption: A workflow for comparing the photostability of different fluorophores.
Caption: Logical relationship of cyanine dye advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 3. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 4. Which fluorophore is brightest? A comparison of the staining obtained using fluorescein, tetramethylrhodamine, lissamine rhodamine, Texas red, and cyanine 3.18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 7. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - IE [thermofisher.com]
- 10. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. lumiprobe.com [lumiprobe.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. A pH sensitive fluorescent cyanine dye for biological applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of Cy5 Dimethyl: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is paramount for both personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Cy5 dimethyl, a cyanine (B1664457) dye commonly used in research and drug development. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2] In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Quantitative Data for Disposal
The disposal of this compound waste is governed by hazardous waste regulations. The following table summarizes key quantitative parameters based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Hazardous Chemical Waste | Based on potential environmental hazards of cyanine dyes. |
| Container Type | Chemically resistant, sealable (e.g., HDPE) | To prevent leaks and reactions with the waste.[1] |
| Labeling | "Hazardous Waste: this compound" | Clear identification of the waste stream is mandatory.[1] |
| Secondary Containment | Required | To contain spills or leaks from the primary waste container.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through official laboratory hazardous waste streams.[1] Never dispose of this compound or its solutions down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[1]
-
Waste Identification and Segregation :
-
Designate a specific, chemically compatible, and sealable container for this compound waste.[1]
-
Clearly label the container as "Hazardous Waste: this compound".[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Waste Accumulation :
-
Store the sealed waste container in a designated and well-ventilated secondary containment area.[1]
-
Keep the container away from incompatible materials.
-
-
Collection and Removal :
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
-
This typically involves contacting the EHS office to schedule a collection by a licensed professional waste disposal service.[1]
-
-
Documentation :
-
Maintain accurate records of the amount of this compound being disposed of, in accordance with your laboratory's and institution's guidelines.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided is for guidance and is based on general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS guidelines for complete and specific disposal instructions.[3][4][5]
References
Personal protective equipment for handling Cy5 dimethyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Cy5 dimethyl. Following these procedures will help ensure a safe laboratory environment and proper management of this fluorescent dye.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C27H31IN2[1] |
| Molecular Weight | 510.46 g/mol [1][2] |
| Appearance | Dark golden powder or crystalline solid[3] |
| Solubility | Soluble in organic solvents (DMF, DMSO, dichloromethane); Insoluble in water[1][4] |
| Excitation Maximum (λex) | 646 nm[1][5] |
| Emission Maximum (λem) | 662 nm[1][5] |
| Molar Extinction Coefficient (ε) | 250,000 L·mol⁻¹·cm⁻¹[1][5] |
| Fluorescence Quantum Yield (Φ) | 0.2[1][5] |
| Storage Conditions | Store at -20°C in the dark, desiccated.[1][5] |
Note: Occupational exposure limits for this compound have not been established. General precautions for handling potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. If working with large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
Handling Solid this compound
-
Preparation: Before handling the solid compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE.
-
Weighing: When weighing the powdered form, handle it carefully to avoid creating dust. Use a microbalance within a fume hood if possible.
-
Dissolving: To prepare a stock solution, add the appropriate organic solvent (e.g., DMSO or DMF) to the vial containing the solid this compound. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
Handling this compound Solutions
-
Dilution: When making further dilutions, always add the stock solution to the diluent.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store stock solutions at -20°C, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused solid compound, solutions, and disposable lab supplies (e.g., pipette tips, gloves), must be collected in a designated, clearly labeled hazardous waste container.
-
Container Management: The hazardous waste container should be kept closed when not in use and stored in a secondary containment bin in a designated waste accumulation area.
-
Institutional Protocols: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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